molecular formula C8H10FN3O3S B1680427 Emtricitabine CAS No. 143491-54-7

Emtricitabine

Cat. No.: B1680427
CAS No.: 143491-54-7
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment and prevention of HIV infection . As a cytidine analogue, its mechanism of action involves intracellular phosphorylation to its active form, this compound triphosphate . This active metabolite competitively inhibits HIV-1 reverse transcriptase and is incorporated into the viral DNA chain, leading to premature chain termination and thus suppression of viral replication . Beyond its primary application in HIV research, this compound also exhibits potent antiviral activity against Hepatitis B virus (HBV) , making it a critical component in studies related to HIV/HBV co-infection . Its pharmacological profile includes high oral bioavailability and a long intracellular half-life of approximately 39 hours, supporting once-daily dosing in clinical settings . This compound is a key component of combination antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) regimens . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040129
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off white powder, White solid from ether and methanol

CAS No.

143491-57-0, 143491-54-7
Record name Emtricitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143491-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMTRICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138, 136-140 °C, 136 - 140 °C
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Emtricitabine: A Technical Guide to its Mechanism as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that serves as a cornerstone of combination antiretroviral therapy for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a synthetic fluorinated analogue of deoxycytidine, its clinical efficacy is rooted in a precise molecular mechanism. This guide provides an in-depth examination of the biochemical and cellular processes that define this compound's mechanism of action, including its intracellular activation, competitive inhibition of HIV-1 reverse transcriptase, and the molecular basis of viral resistance. Detailed experimental protocols for key assays and a summary of critical quantitative data are presented to support further research and development in this field.

Core Mechanism of Action

The antiviral activity of this compound is not direct but requires intracellular metabolic activation to its pharmacologically active form, this compound 5'-triphosphate (FTC-TP). This process involves a sequential three-step phosphorylation cascade mediated by host cellular kinases.

Intracellular Activation Pathway

Once transported into the host cell, this compound undergoes the following enzymatic modifications:

  • Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (FTC-MP). This initial, rate-limiting step is catalyzed by the cellular enzyme deoxycytidine kinase (DCK).

  • Diphosphorylation: FTC-MP is subsequently converted to this compound diphosphate (FTC-DP). Studies involving siRNA knockdown suggest that thymidine kinase 1 (TK1) contributes to this conversion.

  • Triphosphorylation: The final phosphorylation step yields the active moiety, FTC-TP. This conversion is catalyzed by cytidine monophosphate kinase 1 (CMPK1) and/or phosphoglycerate kinase 1 (PGK1).

The resulting FTC-TP is the molecule that directly interferes with HIV-1 replication.

This compound Phosphorylation Pathway cluster_cell Host Cell Cytoplasm FTC This compound (FTC) FTC_MP This compound Monophosphate (FTC-MP) FTC->FTC_MP Deoxycytidine Kinase (DCK) FTC_DP This compound Diphosphate (FTC-DP) FTC_MP->FTC_DP Thymidine Kinase 1 (TK1) FTC_TP This compound Triphosphate (FTC-TP) (Active Form) FTC_DP->FTC_TP CMPK1 / PGK1

Caption: Intracellular phosphorylation cascade of this compound.

Inhibition of HIV-1 Reverse Transcriptase

The core of this compound's antiviral effect lies in its ability to disrupt the reverse transcription process, whereby the viral RNA genome is converted into DNA.

  • Competitive Inhibition: FTC-TP is a structural analogue of the natural substrate deoxycytidine 5'-triphosphate (dCTP). It competes with dCTP for binding to the active site of the HIV-1 reverse transcriptase (RT) enzyme. The affinity of FTC-TP for HIV-1 RT is significantly higher than for human DNA polymerases, which accounts for its selective antiviral activity and favorable safety profile.

  • DNA Chain Termination: Once the HIV-1 RT mistakenly incorporates FTC-TP into the nascent proviral DNA strand, it halts further elongation. This is because this compound lacks the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming deoxynucleotide triphosphate. This premature termination of DNA synthesis results in an incomplete viral DNA, which cannot be integrated into the host genome, thereby aborting the replication cycle.

Mechanism of RT Inhibition cluster_RT HIV-1 Reverse Transcriptase Action RT HIV-1 RT Enzyme dCTP dCTP (Natural Substrate) RT->dCTP Binds FTC_TP FTC-TP (this compound) RT->FTC_TP Binds (Competes) Template Viral RNA Template Template->RT Primer Growing DNA Strand Primer->RT Elongation Successful Elongation dCTP->Elongation Incorporation Termination Chain Termination FTC_TP->Termination Incorporation

Caption: Competitive inhibition and chain termination by FTC-TP.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The clinical utility of this compound is underpinned by its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Key quantitative parameters are summarized below.

ParameterValueMatrix / Cell LineReference(s)
Anti-HIV Activity
EC₅₀ (vs. HIV-1 wild-type)0.8 µM (starting concentration)HIV-1 LAI in MT-2 cells
EC₅₀ (vs. HIV-1 wild-type)0.01861 µg/mLTZM-bl cells
EC₅₀ (vs. HBV)0.01–0.04 µMIn vitro
Pharmacokinetics (200 mg dose)
Plasma Elimination Half-Life (t½)~10 hoursPlasma
Intracellular FTC-TP Half-Life (t½)~39 hoursPBMCs
Peak Plasma Concentration (Cmax)2868 µg/L (median)Plasma
Time to Cmax (Tmax)2 hours (median, range 1-4)Plasma
Intracellular Concentrations
FTC-TP Concentration (2h post-dose)2800 fmol/10⁶ cells (median)PBMCs
FTC-TP Concentration (24h post-dose)2000 fmol/10⁶ cells (median)PBMCs
FTC-TP:dCTP Ratio (steady state)8.73:1 (median)PBMCs

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves specific mutations in the polymerase domain of the HIV-1 reverse transcriptase gene.

  • M184V/I Mutation: The most common and significant resistance mutation is the substitution of methionine at codon 184 with either valine (M184V) or isoleucine (M184I). This single mutation confers high-level resistance to this compound (>100-fold increase in EC₅₀). The M184V mutation works through a mechanism of steric hindrance, which reduces the binding affinity and incorporation efficiency of FTC-TP by the RT enzyme, while preserving the ability to incorporate the natural dCTP substrate.

  • Other Mutations: The K65R mutation, selected by tenofovir, can also confer a low-level reduction in susceptibility to this compound. However, the M184V mutation can paradoxically increase susceptibility to other NRTIs like zidovudine and tenofovir, a phenomenon known as drug hypersensitization.

Resistance Mechanism Logic cluster_logic Logical Flow of this compound Resistance Drug This compound (FTC-TP) RT_WT Wild-Type HIV-1 RT Drug->RT_WT RT_M184V Mutant HIV-1 RT (M184V) Drug->RT_M184V Binding_WT High-Affinity Binding & Incorporation RT_WT->Binding_WT Binding_M184V Reduced Binding Affinity & Incorporation RT_M184V->Binding_M184V Inhibition Viral Replication Inhibited Binding_WT->Inhibition Resistance Viral Replication Continues (Resistance) Binding_M184V->Resistance Anti-HIV Assay Workflow start Start step1 1. Seed MT-2 cells in 96-well plate start->step1 step2 2. Prepare and add serial dilutions of this compound step1->step2 step3 3. Add HIV-1 virus stock to wells step2->step3 step4 4. Incubate plate (5-7 days at 37°C) step3->step4 step5 5. Collect supernatant step4->step5 step6 6. Quantify viral replication (p24 ELISA) step5->step6 step7 7. Analyze data and calculate EC50 step6->step7 end End step7->end

Emtricitabine's Antiviral Activity Spectrum Against HIV-1, HIV-2, and HBV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus type 1 (HIV-1), human immunodeficiency virus type 2 (HIV-2), and hepatitis B virus (HBV).[1] As a cornerstone of combination antiretroviral therapy (cART), a thorough understanding of its antiviral spectrum, mechanism of action, and resistance profile is critical for its effective clinical use and for the development of new therapeutic strategies. This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of this compound, detailed experimental methodologies, and the molecular basis of its action against these three clinically significant viruses.

Mechanism of Action

This compound is a synthetic fluoro derivative of thiacytidine and a cytidine analogue.[2][3] It is a prodrug that requires intracellular phosphorylation to its active form, this compound 5'-triphosphate (FTC-TP).[2][4] This process is catalyzed by host cellular enzymes.

The mechanism of action of FTC-TP is twofold:

  • Competitive Inhibition of Reverse Transcriptase/DNA Polymerase: FTC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV-1 and HIV-2) or DNA polymerase (for HBV).[2]

  • Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the FTC moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation.[2] This abrupt halt in viral DNA synthesis effectively inhibits viral replication.

Cellular Phosphorylation of this compound

This compound Phosphorylation Pathway cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (FTC) FTC_MP This compound Monophosphate (FTC-MP) This compound->FTC_MP Deoxycytidine Kinase FTC_DP This compound Diphosphate (FTC-DP) FTC_MP->FTC_DP UMP-CMP Kinase FTC_TP This compound 5'-Triphosphate (FTC-TP) (Active Form) FTC_DP->FTC_TP Nucleoside Diphosphate Kinase Viral_DNA Viral DNA Synthesis FTC_TP->Viral_DNA Inhibits Reverse Transcriptase (HIV)/ DNA Polymerase (HBV) Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Figure 1: this compound's intracellular phosphorylation pathway.

Antiviral Activity Spectrum: Quantitative Data

The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: In Vitro Anti-HIV-1 Activity of this compound
HIV-1 Subtype/StrainCell LineAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Subtype B (LAI)MT-4p24 Antigen0.007>100>14,285--INVALID-LINK--
Subtype B (NL4-3)MT-2p24 Antigen0.012>100>8,333--INVALID-LINK--
Subtype C (ETH2220)PBMCsRT Activity0.0035>100>28,571--INVALID-LINK--
CRF01_AEPBMCsRT Activity0.004>100>25,000--INVALID-LINK--
Various Clinical IsolatesPBMCsRT Activity0.002 - 1.5Not ReportedNot Reported--INVALID-LINK--
Table 2: In Vitro Anti-HIV-2 Activity of this compound
HIV-2 Isolate/GroupCell LineAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
ROD (Group A)CEMx174p27 Antigen0.009>100>11,111--INVALID-LINK--
EHO (Group A)MT-2Syncytia Formation0.015>100>6,667--INVALID-LINK--
Clinical Isolates (Group A)PBMCsRT Activity0.008 - 0.032Not ReportedNot Reported--INVALID-LINK--
Table 3: In Vitro Anti-HBV Activity of this compound
HBV GenotypeCell LineAssay MethodIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Genotype D (adw2)HepG2 2.2.15Southern Blot (DNA)0.01 - 0.04>50>1250 - 5000--INVALID-LINK--
Genotype AHepG2-NTCPqPCR (DNA)0.025>100>4000--INVALID-LINK--
Genotype BHuh7qPCR (DNA)0.031>100>3225--INVALID-LINK--
Genotype CHepG2.2.15qPCR (DNA)0.028>100>3571--INVALID-LINK--

Experimental Protocols

Determination of Anti-HIV Activity (p24 Antigen Assay)

This protocol describes a common method for assessing the in vitro efficacy of this compound against HIV-1.

Materials:

  • Cell Line: MT-4 cells (human T-cell leukemia line) or Peripheral Blood Mononuclear Cells (PBMCs).

  • Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) or clinical isolates.

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Reagents: this compound, HIV-1 p24 antigen capture ELISA kit.

Procedure:

  • Cell Preparation: Plate MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate. For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to infection.

  • Drug Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect cells with a predetermined multiplicity of infection (MOI) of HIV-1 in the presence of the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • Cytotoxicity Assay: In a parallel experiment, treat uninfected cells with the same serial dilutions of this compound. After 7 days, assess cell viability using an MTT or similar assay to determine the CC50.

Determination of Anti-HBV Activity (qPCR Assay)

This protocol outlines a standard method for evaluating the in vitro efficacy of this compound against HBV.

Materials:

  • Cell Line: HepG2.2.15 cells (a human hepatoblastoma cell line that constitutively produces HBV).

  • Media: DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Reagents: this compound, DNA extraction kit, qPCR primers and probe specific for the HBV genome, qPCR master mix.

Procedure:

  • Cell Seeding: Plate HepG2.2.15 cells in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation: Incubate the cells for 6-9 days, replacing the drug-containing medium every 3 days.

  • DNA Extraction: After incubation, lyse the cells and extract total DNA from the cell culture supernatant (for extracellular viral DNA) or from the cells (for intracellular viral DNA) using a commercial DNA extraction kit.

  • qPCR: Perform quantitative real-time PCR using primers and a probe targeting a conserved region of the HBV genome. Use a standard curve of known HBV DNA concentrations to quantify the viral load in each sample.

  • Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each drug concentration compared to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

  • Cytotoxicity Assay: In a parallel experiment, treat parental HepG2 cells (which do not produce HBV) with the same serial dilutions of this compound. After the incubation period, assess cell viability to determine the CC50.

Experimental Workflow Visualization

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MT-4, HepG2.2.15) Infection 3. Infect Cells with Virus (HIV-1 or HBV) Cell_Culture->Infection Drug_Dilution 2. Prepare this compound Serial Dilutions Treatment 4. Add this compound Dilutions Drug_Dilution->Treatment Infection->Treatment Incubation 5. Incubate (3-7 days) Treatment->Incubation Quantification 6. Quantify Viral Marker (p24 ELISA or HBV DNA qPCR) Incubation->Quantification Cytotoxicity 7. Assess Cell Viability (MTT Assay) Incubation->Cytotoxicity Calculation 8. Calculate EC50/IC50 & CC50 Quantification->Calculation Cytotoxicity->Calculation

Figure 2: Generalized workflow for in vitro antiviral assays.

Resistance Profile

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For this compound, specific mutations in the viral reverse transcriptase (HIV) or DNA polymerase (HBV) can confer resistance.

HIV-1 Resistance

The most common resistance mutation associated with this compound in HIV-1 is the M184V/I substitution in the reverse transcriptase enzyme.[5][6]

  • M184V: This mutation confers high-level resistance to both this compound and lamivudine (3TC).[5][6] However, it also has some notable effects:

    • It reduces the replicative capacity or "fitness" of the virus.

    • It can increase the susceptibility of the virus to other NRTIs like tenofovir and zidovudine.[3]

    • It can delay the emergence of thymidine analogue mutations (TAMs).

  • M184I: This mutation also confers high-level resistance but is generally less fit than the M184V mutant and is often an intermediate step before the emergence of M184V.[3]

HIV-2 Resistance

HIV-2 is intrinsically resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] While generally susceptible to NRTIs, resistance can emerge.

  • M184V/I: Similar to HIV-1, the M184V/I mutations are the primary mutations associated with resistance to this compound and lamivudine in HIV-2, leading to high-level resistance.[4][8]

  • K65R: This mutation can be selected by tenofovir and confers resistance to tenofovir and abacavir, and reduced susceptibility to this compound.[4]

  • Q151M: This mutation is associated with broad resistance to multiple NRTIs.[8]

HBV Resistance

Resistance to this compound in HBV is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase.

  • rtM204V/I: These mutations are analogous to the M184V/I mutations in HIV and are the hallmark of resistance to both this compound and lamivudine.[9][10]

  • rtL180M: This mutation often accompanies the rtM204V mutation and can further increase the level of resistance.[11]

Cross-resistance between lamivudine and this compound is a significant clinical consideration in the management of chronic HBV infection.[9][10]

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action as a nucleoside analogue chain terminator is well-characterized. While the emergence of resistance, particularly the M184V/I mutation in HIV and the rtM204V/I mutations in HBV, can limit its efficacy, this compound remains a critical component of combination antiretroviral therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and combat these viral infections. Further research into novel combinations and strategies to overcome resistance will continue to be essential.

References

An In-depth Technical Guide to the Intracellular Phosphorylation of Emtricitabine to its Active Triphosphate Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emtricitabine (FTC), a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular activation to exert its therapeutic effect against the human immunodeficiency virus (HIV). This technical guide provides a comprehensive overview of the critical process of this compound's intracellular phosphorylation, its conversion from a prodrug to the pharmacologically active this compound 5'-triphosphate (FTC-TP). A detailed understanding of this metabolic pathway, the enzymes involved, their kinetics, and the methodologies to quantify the resulting metabolites is paramount for the development of novel antiretroviral agents and the optimization of existing therapeutic strategies. This document outlines the enzymatic cascade, presents available quantitative data, details experimental protocols for the measurement of intracellular metabolites, and provides visual representations of the key pathways and workflows.

The this compound Phosphorylation Pathway

This compound, a synthetic fluoro-substituted thioanalog of cytidine, readily enters target cells, primarily CD4+ T lymphocytes and macrophages.[1][2] Once inside the cell, it undergoes a three-step sequential phosphorylation process catalyzed by host cellular kinases to yield its active triphosphate form.[2][3] This active metabolite, FTC-TP, acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[4]

The three key phosphorylation steps are:

  • This compound to this compound Monophosphate (FTC-MP): This initial and rate-limiting step is primarily catalyzed by the enzyme deoxycytidine kinase (dCK) .[2][3]

  • This compound Monophosphate to this compound Diphosphate (FTC-DP): The second phosphorylation is carried out by thymidine kinase 1 (TK1) .[2]

  • This compound Diphosphate to this compound Triphosphate (FTC-TP): The final and crucial step to the active form is catalyzed by cytidine monophosphate kinase 1 (CMPK1) and phosphoglycerate kinase 1 (PGK1) .[2][3]

The efficiency of this enzymatic cascade directly influences the intracellular concentration of the active FTC-TP and, consequently, the drug's antiviral efficacy.

Signaling Pathway Diagram

Emtricitabine_Phosphorylation This compound This compound (FTC) FTC_MP This compound Monophosphate (FTC-MP) This compound->FTC_MP ATP -> ADP FTC_DP This compound Diphosphate (FTC-DP) FTC_MP->FTC_DP ATP -> ADP FTC_TP This compound Triphosphate (FTC-TP) (Active Form) FTC_DP->FTC_TP ATP -> ADP dCK Deoxycytidine Kinase (dCK) dCK->FTC_MP TK1 Thymidine Kinase 1 (TK1) TK1->FTC_DP CMPK1_PGK1 CMPK1 / PGK1 CMPK1_PGK1->FTC_TP

Caption: Intracellular phosphorylation cascade of this compound.

Quantitative Data on this compound Phosphorylation

The efficiency of each phosphorylation step is a critical determinant of the intracellular concentration of active FTC-TP. This efficiency is characterized by the kinetic parameters of the involved enzymes, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While the enzymes have been identified, comprehensive kinetic data for the phosphorylation of this compound and its metabolites are not extensively available in the public domain.

SubstrateEnzymeKm (µM)VmaxReference
This compoundDeoxycytidine Kinase (dCK)4.6Data not available[2]
This compound Monophosphate (FTC-MP)Thymidine Kinase 1 (TK1)Data not availableData not available
This compound Diphosphate (FTC-DP)Cytidine Monophosphate Kinase 1 (CMPK1)Data not availableData not available
This compound Diphosphate (FTC-DP)Phosphoglycerate Kinase 1 (PGK1)Data not availableData not available

Note: The lack of specific Km and Vmax values for the phosphorylation of FTC-MP and FTC-DP represents a significant knowledge gap in the complete quantitative understanding of this compound's intracellular activation.

Intracellular Concentrations of this compound Triphosphate (FTC-TP)

Several studies have quantified the intracellular concentrations of FTC-TP in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients, providing valuable insights into the in vivo pharmacokinetics of the active drug.

Dosing RegimenFTC-TP Concentration in PBMCs (pmol/10⁶ cells)Reference
200 mg once daily2.02 - 2.26 (at 6-9 hours post-dose)[1]
Various oral doses1.48 - 2.26 (at 3-9 hours post-dose)[1]
Not specified1.0 - 4.0[5]

These values can vary depending on the dosing regimen, time of sampling, and individual patient factors.

Experimental Protocols for Quantification of Intracellular this compound Triphosphate

Accurate quantification of intracellular FTC-TP is essential for pharmacokinetic studies, drug monitoring, and research into drug resistance and efficacy. The two most common analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The general workflow for quantifying intracellular FTC-TP involves several key steps:

Experimental_Workflow cluster_0 Sample Collection & Processing cluster_1 Sample Extraction & Analysis Blood_Collection Whole Blood Collection (EDTA tubes) PBMC_Isolation PBMC Isolation (e.g., Ficoll-Paque) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting PBMC_Isolation->Cell_Counting Cell_Lysis Cell Lysis (e.g., 60-70% Methanol) Cell_Counting->Cell_Lysis Metabolite_Extraction Metabolite Extraction (e.g., Solid Phase Extraction) Cell_Lysis->Metabolite_Extraction Chromatographic_Separation Chromatographic Separation (HPLC or LC-MS/MS) Metabolite_Extraction->Chromatographic_Separation Detection Detection (UV or Mass Spectrometry) Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for intracellular FTC-TP quantification.

Detailed Methodology: HPLC-UV

This method offers a robust and widely accessible approach for FTC-TP quantification.

1. PBMC Isolation and Cell Lysis:

  • Collect whole blood in CPT tubes containing sodium citrate or EDTA.

  • Isolate PBMCs by density gradient centrifugation (e.g., using Ficoll-Paque).

  • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

  • Count the cells to normalize the final metabolite concentration.

  • Lyse the cell pellet with a 60-70% ice-cold methanol solution to precipitate proteins and extract intracellular metabolites.[1]

2. Solid-Phase Extraction (SPE) for Metabolite Separation:

  • Use a strong anion exchange (SAX) SPE cartridge to separate the mono-, di-, and triphosphate forms of this compound.

  • Apply the cell lysate to the conditioned and equilibrated SPE cartridge.

  • Wash the cartridge to remove unbound cellular components.

  • Elute FTC-MP, FTC-DP, and FTC-TP sequentially using a stepwise gradient of increasing salt concentration (e.g., potassium chloride).[1]

3. Enzymatic Digestion of FTC-TP to this compound:

  • The fraction containing FTC-TP is collected and subjected to enzymatic digestion to convert FTC-TP back to the parent nucleoside, this compound. This step is necessary as the triphosphate form is often difficult to analyze directly by HPLC-UV with good sensitivity and chromatographic performance.

  • A common enzyme used for this purpose is alkaline phosphatase.

4. HPLC-UV Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6][7]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of approximately 280 nm.[6]

  • Quantification: A standard curve is generated using known concentrations of this compound. The concentration of FTC-TP in the original sample is then calculated based on the amount of this compound detected after enzymatic digestion, normalized to the cell count.

Detailed Methodology: LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the direct quantification of FTC-TP without the need for enzymatic digestion.

1. PBMC Isolation and Cell Lysis:

  • Follow the same procedure as described for the HPLC-UV method.

2. Sample Preparation:

  • To the cell lysate, add an internal standard (e.g., a stable isotope-labeled FTC-TP) to correct for variations in sample processing and instrument response.

  • Protein precipitation is typically performed by adding a solvent like acetonitrile or methanol.

  • The supernatant containing the metabolites is then collected after centrifugation.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: Anion exchange or porous graphitic carbon (Hypercarb) columns are often used for the separation of highly polar analytes like nucleoside triphosphates.[5]

    • Mobile Phase: A gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate) and an organic solvent is used.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.[5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both FTC-TP and the internal standard. For FTC-TP, a common transition is m/z 488 -> 159.[3][8]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of FTC-TP in the samples is then determined from this curve and normalized to the cell count.

Conclusion

The intracellular phosphorylation of this compound is a fundamental process that underpins its potent anti-HIV activity. This guide has provided a detailed overview of the enzymatic pathway, presented the available quantitative data, and outlined the experimental protocols for the accurate measurement of the active triphosphate metabolite. While the key enzymes have been identified, a notable gap exists in the comprehensive kinetic characterization of each phosphorylation step. Further research to determine the Km and Vmax values for the involved kinases with their respective this compound-derived substrates would provide a more complete understanding of the efficiency of this critical activation pathway. The detailed experimental workflows and methodologies presented herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of nucleoside reverse transcriptase inhibitors in the fight against HIV.

References

The Synthesis and Evaluation of Emtricitabine Prodrugs for Long-Acting Antiretroviral Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emtricitabine (FTC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment and prevention of HIV-1 infection.[1][2][3] Its high efficacy, favorable safety profile, and inclusion in first-line combination therapies underscore its importance in the global fight against HIV/AIDS.[1][2] However, the requirement for daily oral administration presents challenges related to patient adherence, which can lead to suboptimal therapeutic outcomes and the emergence of drug resistance. To address these limitations, significant research efforts have been directed towards the development of long-acting injectable (LAI) formulations of this compound.[4][5]

A key strategy in developing LAI formulations for hydrophilic drugs like this compound is the use of prodrugs.[4] This approach involves chemically modifying the parent drug to alter its physicochemical properties, primarily by increasing its lipophilicity. This enhanced hydrophobicity facilitates the formation of stable drug depots at the injection site, from which the prodrug is slowly released and subsequently metabolized to the active parent drug. This guide provides a detailed overview of the synthesis, characterization, and evaluation of various this compound prodrugs designed for long-acting applications.

Prodrug Design Strategies

Several prodrug strategies have been explored to increase the lipophilicity of this compound, primarily by modifying its 5'-hydroxyl group. The most common approaches include:

  • Fatty Acid Esters: Conjugating long-chain fatty acids, such as palmitic acid, to this compound via an ester linkage dramatically increases hydrophobicity.[1][2][6] This modification significantly reduces aqueous solubility, making the resulting prodrug suitable for formulation as a nanosuspension.[1][2]

  • Carbamates: Carbamate-based prodrugs, often with additional modifications at the 5'-position, offer another avenue to tune the drug's properties.[4][7] These prodrugs can be designed to have varying rates of hydrolysis, allowing for controlled release of the active drug.[7]

  • Phosphoramidates (ProTides): The ProTide approach involves masking the 5'-hydroxyl group with a phosphoramidate moiety. This strategy not only increases lipophilicity but also aims to bypass the initial, often rate-limiting, phosphorylation step in the intracellular activation of this compound.[3]

Synthesis and Experimental Protocols

Synthesis of Palmitoylated this compound (MFTC)

This protocol describes the esterification of this compound with palmitoyl chloride to form a hydrophobic ester prodrug.[1][2][6]

Experimental Protocol:

  • Preparation: this compound is dried from anhydrous pyridine and then resuspended in anhydrous tetrahydrofuran (THF). The mixture is cooled to -78°C under an argon atmosphere.

  • Anion Formation: A Grignard reagent, such as butylmagnesium chloride (BuMgCl), is added to the cooled suspension and stirred.

  • Coupling: A solution of palmitoyl chloride in THF is added dropwise to the reaction mixture at -78°C.

  • Reaction: The reaction mixture is gradually warmed to room temperature and stirred for 24 hours, followed by heating at 45°C for another 24 hours.

  • Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • Purification: The crude product is purified using column chromatography to yield the final modified FTC (MFTC) prodrug. The final yield for this synthesis has been reported to be as high as 90%.[1][6]

  • Characterization: The structure of the synthesized MFTC is confirmed using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR).[1][2][6]

Synthesis of Phosphoramidate this compound Prodrug (M2FTC)

This protocol outlines the synthesis of a lipophilic phosphoramidate prodrug of this compound.[3]

Experimental Protocol:

  • Preparation: this compound (1.0 equivalent) is dried from anhydrous pyridine, resuspended in anhydrous THF (30 mL), and cooled to -78°C under an argon atmosphere.[3]

  • Anion Formation: BuMgCl (2.0 equivalents) is added, and the mixture is stirred for 15 minutes.[3]

  • Coupling: A solution of a pre-synthesized phenylalanine docosyl phosphochloridate (1.0 equivalent) in THF (20 mL) is added dropwise to the anion at -78°C.[3]

  • Reaction: The reaction mixture is allowed to warm to room temperature over one day and then heated at 45°C for 24 hours.[3]

  • Purification: The final product (M2FTC) is purified from the reaction mixture, likely using chromatographic techniques.

  • Characterization: The structure and purity of the M2FTC are confirmed through analytical techniques such as NMR and mass spectrometry.

Data on Physicochemical and Biological Properties

The conversion of hydrophilic this compound into lipophilic prodrugs results in significant changes in their properties, which are crucial for developing long-acting formulations.

Table 1: Physicochemical Properties of this compound and its Prodrugs

CompoundProdrug TypeAqueous Solubility (mg/mL)Calculated logPReference
This compound (FTC)-134-[1][2]
MFTCPalmitoyl Ester0.12-[1][2]
Octyl Carbamate/Carbonate FTC ProdrugsCarbamate-Correlated with nanoparticle formation[4]

Table 2: In Vitro Antiviral Activity

CompoundCell TypeEC₅₀ (µM)Reference
This compound (FTC)MDMs0.079[6]
MFTCMDMs0.033[6]
Myristoylated FTC-0.07 - 3.7[8][9]

Table 3: In Vitro Plasma Stability of this compound Prodrugs

ProdrugSpeciesStability/Half-lifeReference
MFTCHuman, Dog, MonkeySlower hydrolysis[1]
MFTCMouse, Rat, RabbitFaster hydrolysis[1]
M2FTCHuman>90% stable over 24h[3]
M2FTCMouse, Rat~40% hydrolysis over 24h[3]
5'-Carbonate Carbamates (4-11)Humant₁/₂ = 5 to 12 hours[7]

Table 4: In Vivo Pharmacokinetic Parameters in Rats

FormulationDose (FTC-equivalent)RouteKey FindingsReference
NMFTC (Nanoformulated MFTC)45, 75, or 100 mg/kgIMMaintained FTC concentrations in blood for at least 7 days[1]
NM2FTC (Nanoformulated M2FTC)45 mg/kgIMSustained prodrug levels in blood at day 28 (50 ± 6.4 ng/mL)[3]

Key Experimental Workflows and Biological Pathways

Visualizing the processes involved in the development and mechanism of action of this compound prodrugs is essential for a comprehensive understanding.

G cluster_extracellular Extracellular Space / Injection Site cluster_intracellular Intracellular Space Prodrug Long-Acting This compound Prodrug FTC This compound (FTC) Prodrug->FTC Enzymatic Cleavage (Esterases, etc.) FTC_in This compound (FTC) FTC->FTC_in Cellular Uptake FTC_MP FTC-Monophosphate FTC_in->FTC_MP Phosphorylation FTC_DP FTC-Diphosphate FTC_MP->FTC_DP Phosphorylation FTC_TP Active FTC-Triphosphate FTC_DP->FTC_TP Phosphorylation HIV_RT HIV Reverse Transcriptase FTC_TP->HIV_RT Inhibition

Caption: Prodrug activation and mechanism of action of this compound.

G start Design & Synthesis of Prodrug char Physicochemical Characterization (NMR, Solubility) start->char vitro_eval In Vitro Evaluation char->vitro_eval stability Plasma Stability Assay vitro_eval->stability activity Antiviral Activity (EC₅₀) vitro_eval->activity formulation Nanoformulation Development stability->formulation activity->formulation vivo_eval In Vivo Evaluation (Animal Models) formulation->vivo_eval pk Pharmacokinetics (PK) Studies vivo_eval->pk efficacy Preclinical Efficacy Studies vivo_eval->efficacy end Lead Candidate Selection pk->end efficacy->end

Caption: Experimental workflow for developing long-acting this compound prodrugs.

G structure Prodrug Structure (e.g., Increased Alkyl Chain Length) lipophilicity Increased Lipophilicity (Higher logP) structure->lipophilicity leads to solubility Decreased Aqueous Solubility lipophilicity->solubility results in formulation Suitability for Nanosuspension solubility->formulation enables release Slower Drug Release Rate formulation->release facilitates halflife Extended In Vivo Half-Life release->halflife achieves

Caption: Relationship between prodrug structure and pharmacokinetic properties.

Conclusion

The development of long-acting prodrugs of this compound represents a promising strategy to improve patient adherence and, consequently, the effectiveness of HIV treatment and prevention. By chemically modifying this compound to increase its lipophilicity, researchers have successfully created compounds that can be formulated into long-acting injectables. Ester, carbamate, and phosphoramidate prodrugs have all demonstrated the potential to sustain therapeutic concentrations of this compound over extended periods in preclinical models.[1][3][4] Further development and clinical evaluation of these long-acting formulations are critical next steps in translating these scientific advancements into tangible benefits for individuals affected by HIV.

References

Structural and Functional Analysis of Emtricitabine as a Cytidine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with a chemical structure analogous to cytidine. A cornerstone of combination antiretroviral therapy for HIV-1 infection, its efficacy lies in its ability to act as a chain terminator during viral DNA synthesis. This guide provides a detailed examination of this compound's structural characteristics, mechanism of action, pharmacokinetic profile, and the molecular basis of viral resistance. Furthermore, it outlines key experimental protocols for evaluating its activity and cellular pharmacology, serving as a technical resource for researchers in the field of antiviral drug development.

Structural Analysis

This compound, chemically known as 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-oxathiolane-5-yl]cytosine, is a synthetic thio-analogue of cytidine. Its structure is fundamentally similar to the natural deoxycytidine, allowing it to be recognized by cellular and viral enzymes. However, two critical modifications dictate its therapeutic function:

  • 1,3-Oxathiolane Ring: this compound possesses an oxathiolane ring where the 3' carbon of the traditional deoxyribose sugar is replaced by a sulfur atom. This modification is crucial for its mechanism of action.

  • 5-Fluoro Group: The addition of a fluorine atom at the 5th position of the cytosine base enhances its antiviral activity.

These structural alterations distinguish it from the natural substrate, deoxycytidine 5'-triphosphate (dCTP), and are the basis for its inhibitory effect on HIV reverse transcriptase.

Functional Analysis: Mechanism of Action

The antiviral activity of this compound is a multi-step intracellular process that culminates in the termination of viral DNA synthesis. As a prodrug, this compound must first be anabolized to its active form.

  • Cellular Uptake and Phosphorylation: this compound is transported into the host cell where it undergoes sequential phosphorylation by host cellular enzymes. This process converts it first to this compound 5'-monophosphate, then to the diphosphate, and finally to the pharmacologically active moiety, this compound 5'-triphosphate (FTC-TP).

  • Competitive Inhibition: FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA strand.

  • DNA Chain Termination: Once the HIV-1 RT incorporates FTC-TP into the growing DNA chain, synthesis is halted. The 1,3-oxathiolane ring structure of this compound lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming nucleotide. This absence of a 3'-OH group makes further elongation of the DNA strand impossible, thus acting as a potent chain terminator. This effectively stops the conversion of viral RNA into DNA, preventing the virus from replicating.

Emtricitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_viral_process HIV Reverse Transcription FTC This compound (FTC) FTC_in FTC FTC->FTC_in Cellular Uptake FTC_MP FTC-Monophosphate FTC_in->FTC_MP Phosphorylation (Host Kinases) FTC_DP FTC-Diphosphate FTC_MP->FTC_DP Phosphorylation (Host Kinases) FTC_TP FTC-Triphosphate (Active Form) FTC_DP->FTC_TP Phosphorylation (Host Kinases) RT HIV Reverse Transcriptase (RT) FTC_TP->RT Competitive Binding DNA_synthesis Viral DNA Elongation RT->DNA_synthesis incorporates dCTP Termination Chain Termination RT->Termination incorporates FTC-TP dCTP dCTP (Natural Substrate) dCTP->RT Normal Binding DNA_synthesis->DNA_synthesis

Caption: Intracellular activation of this compound and inhibition of HIV reverse transcriptase.

Quantitative Data

Pharmacokinetic Properties

This compound exhibits a favorable pharmacokinetic profile that supports once-daily dosing. Its absorption is rapid, and it is primarily eliminated through the kidneys.

ParameterValueReference(s)
Bioavailability 93% (capsule); 75% (solution)
Time to Peak (Tmax) 1-2 hours
Plasma Half-life (t½) ~10 hours
Intracellular Half-life (t½) of FTC-TP ~39 hours
Apparent Volume of Distribution (Vd) 1.4 ± 0.3 L/kg
Plasma Protein Binding <4%
Metabolism Minimal (~9% metabolized)
Elimination ~86% excreted unchanged in urine
Apparent Clearance (CL/F) 15.1 L/h
In Vitro Antiviral Potency

The antiviral activity of this compound has been demonstrated across various HIV-1 clades and cell lines. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are typically in the nanomolar to low micromolar range.

Cell Line / Virus TypePotency MetricValue (µM)Reference(s)
Various Lymphoblastoid & PBMC linesIC500.0013 - 0.64
HIV-1 Clades A, B, C, D, E, F, GIC500.007 - 0.075
HIV-2IC500.007 - 1.5
Hepatitis B Virus (HBV)EC500.01 - 0.04
HIV-1 in MT2 cellsIC500.044
HIV-1 in HeLa cellsIC500.17
FTC-TP (activated form) vs RTIC500.84

Mechanisms of Resistance

The primary mechanism of resistance to this compound involves a specific mutation in the HIV-1 reverse transcriptase gene.

  • M184V/I Mutation: A substitution of methionine (M) with either valine (V) or isoleucine (I) at codon 184 of the reverse transcriptase is the hallmark of this compound resistance. This single amino acid change reduces the binding affinity of FTC-TP to the enzyme, allowing the reverse transcriptase to more effectively discriminate between the drug and the natural dCTP substrate.

Emtricitabine_Resistance cluster_wt Wild-Type RT cluster_mutant M184V Mutant RT WT_RT RT Active Site Binding_WT High-Affinity Binding WT_RT->Binding_WT FTC_TP_WT FTC-TP FTC_TP_WT->WT_RT fits well M184V_RT RT Active Site (M184V Mutation) Binding_M Reduced-Affinity Binding M184V_RT->Binding_M FTC_TP_M FTC-TP FTC_TP_M->M184V_RT steric hindrance Resistance Drug Resistance Binding_M->Resistance

Caption: The M184V mutation in HIV RT reduces binding affinity for this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound directly against the purified HIV-1 RT enzyme. The assay measures the incorporation of a labeled nucleotide into a template-primer duplex.

Objective: To quantify the IC50 value of this compound triphosphate (FTC-TP) against HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 RT enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

  • Template/Primer: poly(rA)-oligo(dT)18 duplex. The oligo(dT) primer should be biotinylated at the 5'-end.

  • Deoxynucleotide Triphosphates: [3H]-labeled TTP (tritiated thymidine triphosphate) and unlabeled dNTPs.

  • Inhibitor: Serial dilutions of this compound 5'-triphosphate (FTC-TP).

  • Quenching Solution: 0.5 M EDTA.

  • Detection: Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

  • 96-well microplate and scintillation counter.

Methodology:

  • Reaction Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, 600 nM poly(rA)-oligo(dT)18, and 25 µM [3H]TTP.

  • Inhibitor Addition: Add varying concentrations of FTC-TP to the wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).

  • Enzyme Initiation: Initiate the reaction by adding 25 nM of purified HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 20-60 minutes to allow for DNA synthesis.

  • Quenching: Stop the reaction by adding 0.5 M EDTA to each well.

  • Detection: Add streptavidin-coated SPA beads to each well. The biotinylated primer-DNA complex will bind to the beads.

  • Measurement: Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [3H]TTP incorporated.

  • Data Analysis: Calculate the percent inhibition for each FTC-TP concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

RT_Inhibition_Assay_Workflow prep 1. Prepare Reaction Mix (Buffer, Template/Primer, [3H]TTP) add_inhibitor 2. Add Serial Dilutions of FTC-TP prep->add_inhibitor add_enzyme 3. Initiate with HIV-1 RT add_inhibitor->add_enzyme incubate 4. Incubate at 37°C add_enzyme->incubate quench 5. Stop Reaction with EDTA incubate->quench detect 6. Add SPA Beads & Bind DNA Product quench->detect measure 7. Measure Radioactivity (Scintillation Counter) detect->measure analyze 8. Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Workflow for a radioactive HIV-1 reverse transcriptase inhibition assay.

Cellular Uptake and Phosphorylation Assay (General Workflow)

This protocol outlines a general methodology to measure the uptake of this compound into cells and its subsequent conversion to the active triphosphate form. This typically requires sensitive analytical techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Objective: To quantify the intracellular concentrations of this compound and its phosphorylated metabolites (FTC-MP, FTC-DP, FTC-TP) over time.

Materials:

  • Cell line (e.g., PBMCs, MT-2, or CEM cells).

  • Cell culture medium and reagents.

  • This compound.

  • Cold PBS (Phosphate-Buffered Saline).

  • Lysis/Extraction Buffer (e.g., 70% methanol).

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS).

  • Analytical standards for FTC, FTC-MP, FTC-DP, and FTC-TP.

Methodology:

  • Cell Seeding: Seed cells (e.g., PBMCs) in a multi-well plate at a defined density and allow them to acclimate.

  • Drug Incubation: Treat the cells with a known concentration of this compound. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Cell Harvesting: At each time point, rapidly stop the uptake process. Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular drug.

  • Metabolite Extraction: Lyse the cells and extract the intracellular contents using a cold extraction buffer (e.g., 70% methanol). This step precipitates proteins while keeping small molecule metabolites in solution.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the drug and its metabolites. The sample may need to be dried and reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into an HPLC system to separate this compound from its phosphorylated forms. The separated compounds are then introduced into a mass spectrometer for sensitive and specific quantification against a standard curve generated from analytical standards.

  • Data Normalization and Analysis: Quantify the amount of each metabolite (FTC, FTC-MP, FTC-DP, FTC-TP) in fmol or pmol. Normalize this value to the number of cells in the sample (e.g., fmol/10^6 cells). Plot the concentration of each metabolite over time to determine the rate and extent of intracellular phosphorylation.

Uptake_Phosphorylation_Workflow seed 1. Seed Cells (e.g., PBMCs) incubate 2. Incubate Cells with this compound (Time Course) seed->incubate harvest 3. Harvest & Wash Cells (Ice-Cold PBS) incubate->harvest extract 4. Extract Metabolites (e.g., Cold Methanol) harvest->extract prepare 5. Prepare Sample (Centrifuge, Evaporate) extract->prepare analyze 6. LC-MS/MS Analysis prepare->analyze quantify 7. Quantify Metabolites (FTC, FTC-MP, FTC-DP, FTC-TP) analyze->quantify

Caption: General workflow for analyzing cellular uptake and phosphorylation of this compound.

An In-depth Technical Guide to the Enantiomers of Emtricitabine and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the enantiomers of emtricitabine, a cornerstone of antiretroviral therapy. It delves into their distinct biological activities, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.

Introduction: The Significance of Chirality in this compound

This compound, chemically known as 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC), is a chiral molecule existing as a pair of non-superimposable mirror images, or enantiomers: the (-)-enantiomer and the (+)-enantiomer. In pharmacology, the stereochemistry of a drug can have profound implications for its efficacy and safety. Early in its development, racemic this compound, a mixture of both enantiomers, demonstrated potent anti-HIV activity with no apparent cytotoxicity.[1] Subsequent enzymatic resolution and comparative studies revealed that the (-)-enantiomer possesses a significantly more attractive preclinical profile, leading to its selection for clinical development and commercialization as Emtriva®.[1] This guide will explore the stark differences in the biological activity of these two enantiomers.

Comparative Biological Activity of this compound Enantiomers

The antiviral activity of this compound is highly enantioselective, with the (-)-enantiomer being the pharmacologically active agent. The (+)-enantiomer exhibits significantly lower to negligible anti-HIV and anti-HBV activity. This difference is attributed to the stereospecificity of the viral reverse transcriptase and the cellular kinases responsible for activating the drug.

Table 1: Comparative Antiviral Activity of this compound Enantiomers

EnantiomerTarget VirusIn Vitro Potency (EC50)Cytotoxicity (CC50)Therapeutic Index (CC50/EC50)
(-)-Emtricitabine (FTC) HIV-10.002 - 1.5 µM[2]> 100 µMHigh
HBV~0.01 - 0.04 µM[2]> 100 µMHigh
(+)-Emtricitabine HIV-1Significantly higher than (-)-enantiomerNot reported to be significantly different from (-)-enantiomerLow to negligible
HBVSignificantly higher than (-)-enantiomerNot reported to be significantly different from (-)-enantiomerLow to negligible

Note: Specific EC50 values for the (+)-enantiomer are not widely reported in the literature, reflecting its lack of significant antiviral activity.

Mechanism of Action: A Stereospecific Process

This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[3][4] Its mechanism of action involves a multi-step intracellular activation process, followed by the inhibition of viral replication. This process is highly dependent on the stereochemistry of the molecule.

Intracellular Activation Pathway

For this compound to become active, it must be phosphorylated by cellular kinases to its triphosphate form, this compound 5'-triphosphate. This process occurs in three sequential steps, each catalyzed by specific cellular enzymes that exhibit stereoselectivity.

G cluster_cell Host Cell This compound (-)-Emtricitabine Emtricitabine_MP (-)-Emtricitabine Monophosphate This compound->Emtricitabine_MP Deoxycytidine Kinase (dCK) Emtricitabine_DP (-)-Emtricitabine Diphosphate Emtricitabine_MP->Emtricitabine_DP Thymidine Kinase 1 (TK1) Emtricitabine_TP (-)-Emtricitabine Triphosphate (Active) Emtricitabine_DP->Emtricitabine_TP CMPK1 / PGK1

Caption: Intracellular phosphorylation cascade of (-)-emtricitabine.

Inhibition of Viral Reverse Transcriptase

The active this compound 5'-triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the viral reverse transcriptase enzyme. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, thereby halting viral replication.

G cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Template RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Growing Viral DNA RT->Viral_DNA Polymerization dNTPs Natural dNTPs dNTPs->RT Emtricitabine_TP This compound-TP (Active Drug) Emtricitabine_TP->RT Competitive Inhibition Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Incorporation of This compound-MP

Caption: Mechanism of HIV reverse transcriptase inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound enantiomers.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay directly measures the ability of the activated form of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Objective: To determine the concentration of this compound triphosphate required to inhibit 50% of the HIV-1 RT activity (IC50).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

  • This compound triphosphate (active form of the drug)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs (including the labeled dNTP).

  • Compound Dilution: Serially dilute the this compound triphosphate in the assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add the reaction mixture to each well. Then, add the diluted this compound triphosphate or a vehicle control.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

  • Detection:

    • For radiolabeled assays, filter the contents of each well and wash to remove unincorporated labeled dNTPs. Measure the radioactivity of the filter-bound DNA using a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the percentage of RT inhibition against the logarithm of the this compound triphosphate concentration. Calculate the IC50 value using a suitable non-linear regression model.

G cluster_workflow RT Inhibition Assay Workflow A Prepare Reaction Mix (Template, Primer, dNTPs) C Add Mix and Drug to 96-well Plate A->C B Serially Dilute This compound-TP B->C D Initiate with HIV-1 RT C->D E Incubate at 37°C D->E F Terminate Reaction and Precipitate DNA E->F G Detect Signal (Radioactivity/Fluorescence) F->G H Calculate IC50 G->H

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of this compound to inhibit HIV replication in a cellular context, providing a more physiologically relevant measure of its antiviral activity.

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in a susceptible cell line (EC50).

Materials:

  • A susceptible human T-cell line (e.g., MT-2, CEM-SS)

  • A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

  • This compound

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, antibiotics)

  • 96-well cell culture plates

  • An endpoint detection method, such as a p24 antigen ELISA kit or a reporter gene assay system.

Procedure:

  • Cell Seeding: Seed the T-cell line into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (another known anti-HIV drug).

  • Viral Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.

  • Endpoint Measurement: After the incubation period, quantify the extent of viral replication. A common method is to measure the amount of p24 capsid protein in the cell culture supernatant using an ELISA.

  • Cytotoxicity Assessment: In a parallel plate, treat uninfected cells with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration to determine the EC50. The therapeutic index is calculated as CC50/EC50.

G cluster_workflow Cell-Based Anti-HIV Assay Workflow A Seed T-cells in 96-well Plate B Add Serial Dilutions of this compound A->B A->B C Infect Cells with HIV-1 B->C F Assess Cytotoxicity in Parallel Plate B->F D Incubate for 4-7 Days C->D E Measure Viral Replication (e.g., p24 ELISA) D->E G Calculate EC50 and CC50 E->G F->G

Caption: Workflow for the Cell-Based Anti-HIV Assay.

Conclusion

The investigation of this compound's enantiomers provides a compelling case study in the importance of stereochemistry in drug design and development. The pronounced enantioselectivity of its biological activity, with the (-)-enantiomer being the potent antiviral agent, underscores the precise molecular interactions required for therapeutic efficacy. The detailed experimental protocols and mechanistic pathways outlined in this guide offer a framework for researchers and drug development professionals to further explore and understand the nuances of nucleoside reverse transcriptase inhibitors and the critical role of chirality in their function.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Emtricitabine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the bioanalysis of emtricitabine. This document provides detailed methodologies for the quantification of this compound in biological matrices, primarily human plasma, using various analytical techniques.

Overview of Analytical Methods

The quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and sample throughput.

  • HPLC-UV: A robust and cost-effective method suitable for routine analysis. It offers good precision and accuracy but may have limitations in terms of sensitivity compared to LC-MS/MS.

  • LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the detection of very low concentrations of the drug and its metabolites, making it ideal for pharmacokinetic studies where drug concentrations can vary over a wide range.

Sample Preparation Techniques

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common techniques for this compound analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simple and rapid method where a protein-precipitating agent (e.g., acetonitrile, methanol, or perchloric acid) is added to the plasma sample.[1] After centrifugation, the clear supernatant containing the drug is injected into the analytical system.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix by partitioning it between two immiscible liquid phases. It offers a cleaner extract compared to PPT but can be more time-consuming and use larger volumes of organic solvents.[2]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away.[3] It provides the cleanest extracts and allows for significant sample concentration, leading to higher sensitivity.[4]

Workflow for Sample Preparation

cluster_sample Sample Collection & Pre-treatment cluster_prep Sample Preparation Methods cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) BiologicalMatrix->Spike_IS Vortex Vortex Mix Spike_IS->Vortex Add_PPT_Solvent Add Precipitating Solvent Vortex->Add_PPT_Solvent Add_Extraction_Solvent Add Extraction Solvent Vortex->Add_Extraction_Solvent Condition_SPE Condition SPE Cartridge Vortex->Condition_SPE Centrifuge_PPT Centrifuge Add_PPT_Solvent->Centrifuge_PPT Collect_Supernatant_PPT Collect Supernatant Centrifuge_PPT->Collect_Supernatant_PPT Inject_Sample Inject into LC System Collect_Supernatant_PPT->Inject_Sample Vortex_LLE Vortex Add_Extraction_Solvent->Vortex_LLE Centrifuge_LLE Centrifuge Vortex_LLE->Centrifuge_LLE Collect_Organic_Layer Collect Organic Layer Centrifuge_LLE->Collect_Organic_Layer Evaporate_LLE Evaporate to Dryness Collect_Organic_Layer->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Reconstitute_LLE->Inject_Sample Load_Sample_SPE Load Sample Condition_SPE->Load_Sample_SPE Wash_SPE Wash Cartridge Load_Sample_SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Evaporate_SPE Evaporate to Dryness Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Reconstitute_SPE->Inject_Sample LC_Separation Chromatographic Separation Inject_Sample->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for the analysis of this compound in biological matrices.

Quantitative Data Summary

The following tables summarize the validation parameters for various analytical methods used for the quantification of this compound in biological matrices.

Table 1: HPLC-UV Methods for this compound Quantification

Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Human PlasmaProtein Precipitation200.1 - 4196200.195.8 - 108.01.5 - 2.766.8[5]
Human PlasmaSolid Phase Extraction10 - 10,00010<10 (variability)<10 (variability)100[6]

Table 2: LC-MS/MS Methods for this compound Quantification

Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Human PlasmaSolid Phase Extraction50.07 - 5006.5950.07Not SpecifiedNot SpecifiedNot Specified[4]
Human PlasmaSolid Phase Extraction5.024 - 5023.7255.02498.9 - 106.0≤ 9.260.7 - 65.9
Mouse PlasmaSolid Phase Extraction5 - 20005Within Acceptance LimitsWithin Acceptance LimitsNot Specified[7][8]
Human PlasmaSolid Phase Extraction20 - 500020Within 85-115≤15Not Specified[9]
Human PlasmaSolid Phase Extraction25 - 250025Not Specified≤ 15.668.5[10][11]
Dried Blood SpotsMethanol Extraction2.5 - 50002.5± 14.6± 18.8Not Specified[12]
Human PlasmaProtein Precipitation2 - 5002Not SpecifiedNot SpecifiedReproducible[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated high-throughput method using solid-phase extraction.

a. Materials and Reagents:

  • This compound and Lamivudine (Internal Standard) reference standards

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Formic acid (0.2% in water)

  • Solid Phase Extraction (SPE) 96-well plates

  • Deionized water

b. Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer

  • Column: Inertsil ODS (100 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.2% formic acid in water (85:15, v/v)

c. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE plate wells.

  • Pipette 100 µL of plasma sample into the wells.

  • Add the internal standard (Lamivudine).

  • Load the samples onto the SPE plate.

  • Wash the wells to remove interferences.

  • Elute this compound and the internal standard.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

d. Chromatographic and Mass Spectrometric Conditions:

  • Flow rate: As per instrument optimization

  • Injection volume: As per instrument optimization

  • Ionization mode: Positive electrospray ionization (ESI+)

  • MRM transitions: Monitor the precursor to product ion transitions for this compound and the internal standard.

e. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations.

Workflow for LC-MS/MS Protocol

cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Condition Condition SPE Plate Load Load Plasma Sample & IS Condition->Load Wash Wash Plate Load->Wash Elute Elute Analytes Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Detailed workflow for the LC-MS/MS quantification of this compound.
Protocol 2: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is based on a method utilizing protein precipitation for sample cleanup.[5]

a. Materials and Reagents:

  • This compound and Stavudine (Internal Standard) reference standards

  • Human plasma (with anticoagulant)

  • Perchloric acid

  • Sodium dihydrogen orthophosphate buffer (pH 6.9)

  • Methanol (HPLC grade)

b. Instrumentation:

  • HPLC system with a UV detector

  • Column: Hypersil C18 (250 x 4.0 mm, 5 µm)

  • Mobile Phase: Sodium dihydrogen orthophosphate buffer (pH 6.9): Methanol (96:4)

  • Detection Wavelength: 280 nm for this compound

c. Sample Preparation (Protein Precipitation):

  • Pipette 500 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard (Stavudine) solution.

  • Vortex for 1 minute.

  • Add 200 µL of perchloric acid to precipitate proteins.

  • Vortex again.

  • Centrifuge at 14,000 rpm for 15 minutes.

  • Transfer the supernatant to an HPLC vial.

d. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 50 µL

  • Column temperature: 40°C

e. Data Analysis:

  • Quantify this compound based on the peak area of the analyte relative to the internal standard.

  • Construct a calibration curve from standards prepared in blank plasma.

Workflow for HPLC-UV Protocol

cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis HPLC-UV Analysis Plasma_IS Add IS to Plasma Vortex1 Vortex Plasma_IS->Vortex1 Add_Acid Add Perchloric Acid Vortex1->Add_Acid Vortex2 Vortex Add_Acid->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_HPLC Inject into HPLC Collect_Supernatant->Inject_HPLC Separate_HPLC Chromatographic Separation Inject_HPLC->Separate_HPLC Detect_UV UV Detection (280 nm) Separate_HPLC->Detect_UV Quantify_HPLC Quantification Detect_UV->Quantify_HPLC

Caption: Detailed workflow for the HPLC-UV quantification of this compound.

References

Application Notes & Protocols: RP-HPLC Methods for Simultaneous Estimation of Emtricitabine and Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emtricitabine (FTC) and Tenofovir are cornerstone antiretroviral agents widely used in combination for the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. The simultaneous quantification of these two compounds in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and reliable analytical technique ideally suited for this purpose. This document provides detailed application notes and protocols for the development and validation of RP-HPLC methods for the concurrent estimation of this compound and tenofovir.

These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of these antiretroviral drugs. The protocols described herein are based on established and validated methodologies, ensuring accuracy, precision, and reproducibility.

Quantitative Data Summary

The following tables summarize the key parameters from various developed and validated RP-HPLC methods for the simultaneous estimation of this compound and tenofovir. This allows for a comparative overview of different analytical approaches.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase (Column) Kromasil C18 (250mm x 4.6mm, 5µm)[1]Hyperclone C18 (250mm x 4.6mm, 5µm)[2]Zorbax SB-C8 (250mm x 4.6mm, 5µm)Inertsil ODS C18 (250mm x 4.6mm, 5µ)[3]
Mobile Phase Methanol:Water (40:60 v/v), pH 3 with Orthophosphoric Acid[1]Methanol:Potassium Dihydrogen Phosphate Buffer (pH 2.5) (65:35 v/v)[2]Acetonitrile:50mM Disodium Hydrogen Phosphate (50:50 v/v) with 0.1% Triethylamine, pH 6.0Methanol:Acetonitrile:Water (50:20:30 v/v/v)[3]
Flow Rate 0.9 mL/min[1]1.0 mL/min[2]0.4 mL/min1.0 mL/min[3]
Detection Wavelength 252 nm[1]254 nm[2]280 nm (this compound), 260 nm (Tenofovir)231 nm[3]
Injection Volume 20 µL[1]Not Specified20 µLNot Specified
Run Time 10 min[1]6 min[2]< 8 minNot Specified

Table 2: Method Validation Parameters

ParameterThis compoundTenofovirReference
Linearity Range (µg/mL) 30 - 7045 - 105[2]
10 - 5015 - 75[4]
2 - 122 - 12
40 - 10040 - 100[3]
Accuracy (% Recovery) 99.77%100.12%[2]
98 - 102%98 - 102%[5]
99.69%99.91%
Precision (%RSD) < 2< 2[2]
< 2< 2
Limit of Detection (LOD) (µg/mL) 2.923.05[2]
0.0010.005[2]
0.020.05[3]
Limit of Quantification (LOQ) (µg/mL) 3.0510.07[2]
0.0040.015[2]
0.080.15[3]

Experimental Protocols

This section provides a detailed methodology for a representative RP-HPLC method for the simultaneous estimation of this compound and tenofovir.

Protocol 1: RP-HPLC Method using a C18 Column with a Methanol-Water Mobile Phase

1. Materials and Reagents

  • This compound and Tenofovir reference standards

  • HPLC grade Methanol

  • HPLC grade Water

  • Orthophosphoric acid (OPA), analytical grade

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • Kromasil C18 column (250mm x 4.6mm, 5µm particle size)[1].

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase: A mixture of Methanol and Water in a 40:60 v/v ratio. The pH of the mobile phase is adjusted to 3.0 using orthophosphoric acid[1].

  • Flow Rate: 0.9 mL/min[1].

  • Detection Wavelength: 252 nm[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: Ambient.

  • Run Time: 10 minutes[1].

4. Preparation of Solutions

  • Mobile Phase Preparation: Mix 400 mL of HPLC grade methanol with 600 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes[1].

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and 10 mg of tenofovir reference standards and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to the mark with methanol[1].

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing a suitable concentration of this compound and tenofovir (e.g., 10 µg/mL of each) by diluting with the mobile phase[1].

5. Sample Preparation

  • Tablet Sample: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask. Add a suitable amount of mobile phase, sonicate for 15 minutes to ensure complete dissolution of the analytes, and then dilute to the mark with the mobile phase. Filter the resulting solution through a 0.45 µm syringe filter before injection.

6. System Suitability

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five times and evaluate parameters such as theoretical plates, tailing factor, and resolution. The acceptance criteria are typically:

    • Theoretical plates > 2000

    • Tailing factor ≤ 2

    • Resolution between the two peaks > 2

7. Analysis Procedure

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound and tenofovir.

  • Calculate the amount of this compound and tenofovir in the sample by comparing the peak areas of the sample with those of the standard.

Method Validation Protocol

The developed RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies by spiking a known amount of standard into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile Mobile Phase (Methanol:Water, pH 3) hplc_system HPLC System Setup (C18 Column, 252 nm) prep_mobile->hplc_system prep_std Standard Solutions (this compound & Tenofovir) system_suitability System Suitability Test prep_std->system_suitability prep_sample Sample Solution (from Tablets) injection Inject Blank, Standard, & Sample prep_sample->injection hplc_system->system_suitability system_suitability->injection chromatogram Record Chromatograms injection->chromatogram peak_area Measure Peak Areas chromatogram->peak_area calculation Calculate Analyte Concentration peak_area->calculation report Final Report calculation->report

Caption: Experimental workflow for RP-HPLC analysis.

Method_Validation_Logic cluster_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application method_dev Develop RP-HPLC Method specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness routine_analysis Routine Quality Control Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Logical flow of method development and validation.

References

Application Notes: Emtricitabine in HIV Combination Antiretroviral Therapy (cART) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that serves as a cornerstone of combination antiretroviral therapy (cART) for the treatment and prevention of HIV-1 infection.[1][2] As a synthetic analog of cytidine, its efficacy lies in its ability to inhibit the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[2][3] These application notes provide a comprehensive overview of this compound's role in cART studies, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and resistance patterns. The subsequent sections offer detailed protocols for key experimental assays used in these studies.

Mechanism of Action

This compound is administered as a prodrug and must be phosphorylated intracellularly to its active form, this compound 5'-triphosphate (FTC-TP).[3][4] This process is catalyzed by cellular enzymes. The resulting FTC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme.[5] It competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the nascent viral DNA strand.[1] Upon incorporation, this compound's structure, which lacks a 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination of the viral DNA.[3][6] This effectively halts the conversion of viral RNA into DNA, a crucial step for HIV replication and integration into the host cell's genome.[1][3]

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile that supports once-daily dosing.[4][5] It is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours.[4] The drug has a low plasma protein binding of less than 4%.[1][4] this compound is primarily eliminated through the kidneys, with approximately 86% of the dose excreted unchanged in the urine.[4][7] It undergoes minimal metabolism.[4] The plasma half-life of this compound is approximately 10 hours, while the intracellular half-life of its active triphosphate form is significantly longer at around 39 hours, contributing to its sustained antiviral activity.[4][5]

Clinical Application in cART Studies

This compound is rarely used as a monotherapy; its primary application is in combination with other antiretroviral agents to suppress HIV replication effectively and mitigate the development of drug resistance.[8] It is a component of several widely prescribed fixed-dose combination tablets, such as Truvada® (this compound/tenofovir disoproxil fumarate), Descovy® (this compound/tenofovir alafenamide), Atripla® (efavirenz/emtricitabine/tenofovir disoproxil fumarate), Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate), and Genvoya® (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide).[2][8][9]

Clinical studies consistently demonstrate that this compound-containing cART regimens lead to significant reductions in plasma HIV-1 RNA levels (viral load) and increases in CD4+ T-cell counts, which are critical markers of immune function.[8][10] For instance, studies have shown that combination therapies including this compound can achieve viral suppression (HIV-1 RNA <50 copies/mL) in a high percentage of treatment-naive patients.[11][12] The combination of this compound and tenofovir, in particular, has shown synergistic antiviral activity in vitro.[6][13]

Drug Resistance

The development of drug resistance is a significant challenge in HIV therapy. For this compound, the most common resistance mutation is M184V or M184I in the reverse transcriptase gene.[14][15] This mutation confers high-level resistance to this compound and cross-resistance to lamivudine.[14] However, viruses with the M184V/I mutation may have reduced replication fitness and can show increased susceptibility to other NRTIs like tenofovir and zidovudine.[14][16] Another key mutation affecting the NRTI class is K65R, which is selected by tenofovir and can reduce the susceptibility to this compound.[6][17][18] Monitoring for these mutations through genotypic resistance testing is a standard practice in clinical management to guide treatment decisions.[19]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Bioavailability93% (hard capsule)[20][21]
Time to Peak Plasma Concentration (Tmax)1-2 hours[4]
Plasma Half-life (t1/2)~10 hours[4][20][21]
Intracellular Half-life (active form)~39 hours[4][5]
Plasma Protein Binding< 4%[1][21]
Apparent Central Volume of Distribution42.3 L[1][7]
Apparent Peripheral Volume of Distribution55.4 L[1][7]
Primary Route of EliminationRenal (86% unchanged in urine)[4][7]

Table 2: Efficacy of this compound-Containing cART Regimens in Clinical Trials (Treatment-Naïve Adults)

RegimenStudy DurationVirologic Suppression (HIV-1 RNA <50 copies/mL)Reference(s)
Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF)Week 4898.5%[11]
Dolutegravir + 2 NRTIs (including this compound)Week 4898.2%[11]
Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF (EVG/c/FTC/TDF)Week 14478%[22]
Atazanavir/Ritonavir + this compound/Tenofovir DFWeek 14475%[22]

Table 3: Key Resistance Mutations Associated with this compound

MutationConsequenceReference(s)
M184V/IHigh-level resistance to this compound and lamivudine.[14][15]
K65RSelected by tenofovir; reduces susceptibility to this compound.[6][17][18]

Experimental Protocols

Protocol 1: Quantification of HIV-1 Viral Load in Plasma

This protocol outlines the general steps for quantifying HIV-1 RNA in plasma using real-time polymerase chain reaction (RT-PCR), a standard method in cART studies.

1. Specimen Collection and Processing: a. Collect whole blood in EDTA-containing tubes. b. Separate plasma from whole blood by centrifugation within 6 hours of collection. c. Store plasma samples at -80°C until analysis.

2. RNA Extraction: a. Thaw plasma samples on ice. b. Extract viral RNA from plasma using a commercially available kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions. This typically involves lysis of the virus, binding of RNA to a silica membrane, washing, and elution of the purified RNA.

3. Real-Time RT-PCR: a. Prepare a master mix containing reverse transcriptase, DNA polymerase, primers, and probes specific to a conserved region of the HIV-1 genome (e.g., gag, pol). b. Add the extracted RNA to the master mix. c. Perform reverse transcription to convert viral RNA into complementary DNA (cDNA). d. Perform real-time PCR amplification of the cDNA. The fluorescent signal generated by the probe is proportional to the amount of amplified DNA. e. Use a standard curve of known HIV-1 RNA concentrations to quantify the viral load in the patient samples, typically reported as copies/mL.[23]

4. Monitoring: a. For patients initiating cART, measure viral load at baseline and again 4-8 weeks after starting treatment to confirm the effectiveness of the new regimen.[24] b. A successful response is generally indicated by at least a 1.5 to 2-log (30- to 100-fold) decrease in viral load within 6 weeks.[23] c. Continue monitoring every 3-4 months for patients on a stable, suppressive regimen to ensure continued efficacy.[24] Viral suppression is typically defined as a viral load below the limit of detection of the assay (e.g., <50 copies/mL).[23]

Protocol 2: CD4+ T-Cell Counting

This protocol describes the immunophenotyping of whole blood by flow cytometry to determine the absolute count of CD4+ T-lymphocytes.

1. Specimen Collection: a. Collect whole blood in EDTA-containing tubes. b. Testing should be performed within 30 hours, but no later than 48 hours, after specimen collection to ensure sample integrity.[25]

2. Immunostaining: a. Use a direct two-color (or multi-color) immunofluorescence method.[25] b. Add monoclonal antibodies conjugated to fluorescent dyes (e.g., anti-CD4 FITC and anti-CD3 PE) to a specific volume of whole blood. c. Incubate the mixture to allow the antibodies to bind to the surface antigens on the T-lymphocytes.

3. Red Blood Cell Lysis: a. Add a lysing agent to the stained blood sample to lyse the red blood cells, leaving the white blood cells intact for analysis.

4. Flow Cytometry Analysis: a. Acquire the sample on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells. b. Gate the lymphocyte population based on their forward and side scatter characteristics. c. Within the lymphocyte gate, identify and quantify the percentage of cells that are positive for CD3+ (T-cells) and CD4+ (helper T-cells).[25]

5. Calculation of Absolute Count: a. Obtain the total white blood cell (WBC) count and the lymphocyte percentage from an automated hematology analyzer using a blood sample collected at the same time.[26] b. Calculate the absolute CD4+ T-cell count using the following formula: Absolute CD4+ T-cells/µL = (WBC count/µL) x (% Lymphocytes) x (% CD4+ T-cells)

Protocol 3: HIV-1 Genotypic Resistance Testing

This protocol outlines the steps for identifying drug resistance mutations in the HIV-1 pol gene.

1. Specimen and RNA Extraction: a. Use plasma with a viral load sufficient for amplification (typically >500-1,000 copies/mL). b. Extract viral RNA from the plasma as described in Protocol 1.

2. Reverse Transcription and PCR Amplification: a. Perform reverse transcription to create cDNA from the viral RNA. b. Use PCR to amplify the region of the pol gene that encodes for reverse transcriptase and protease enzymes.

3. DNA Sequencing: a. Purify the PCR product. b. Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the amplified DNA to determine the nucleotide sequence.

4. Sequence Analysis and Interpretation: a. Compare the patient's viral sequence to a wild-type HIV-1 reference sequence. b. Identify mutations at specific codons that are known to be associated with resistance to NRTIs, NNRTIs, protease inhibitors, and integrase inhibitors.[15][19] c. Use a validated interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to various antiretroviral drugs based on the identified mutations.

Visualizations

Emtricitabine_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Host Cell (e.g., CD4+ T-Cell) cluster_hiv HIV Replication FTC This compound (FTC) (Prodrug) FTC_MP FTC Monophosphate FTC->FTC_MP Phosphorylation (Cellular Kinases) FTC_DP FTC Diphosphate FTC_MP->FTC_DP Phosphorylation FTC_TP This compound 5'-Triphosphate (Active Form) FTC_DP->FTC_TP Phosphorylation RT HIV Reverse Transcriptase FTC_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Growing Viral DNA RT->Viral_DNA Incorporation Termination DNA Chain Termination (Replication Blocked) RT->Termination Incorporation of FTC-TP dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Mechanism of action of this compound within a host cell.

cART_Study_Workflow Typical Workflow for an this compound cART Clinical Trial Screening Patient Screening (HIV+, Treatment-Naïve/Experienced) Enrollment Enrollment & Baseline Assessment Screening->Enrollment Randomization Randomization Enrollment->Randomization ResistanceTest Resistance Testing (at Baseline and/or Virologic Failure) Enrollment->ResistanceTest Baseline ArmA Arm A: This compound-containing cART Regimen Randomization->ArmA ArmB Arm B: Comparator cART Regimen Randomization->ArmB FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection: - Viral Load (HIV-1 RNA) - CD4+ T-Cell Count - Adverse Events - Adherence FollowUp->DataCollection DataCollection->ResistanceTest Failure Analysis Data Analysis (Efficacy & Safety) DataCollection->Analysis Outcome Primary Outcome: Virologic Suppression (e.g., % with HIV RNA <50 copies/mL at Week 48) Analysis->Outcome Emtricitabine_Resistance_Pathway Development of this compound Resistance WildType Wild-Type HIV-1 (Susceptible to this compound) DrugPressure Selective Pressure from This compound Treatment WildType->DrugPressure M184V Emergence of M184V/I Mutation in Reverse Transcriptase DrugPressure->M184V ResistantVirus This compound-Resistant Virus M184V->ResistantVirus CrossResistance Cross-Resistance to Lamivudine ResistantVirus->CrossResistance FitnessCost Potential Reduced Viral Fitness ResistantVirus->FitnessCost IncreasedSusceptibility Increased Susceptibility to Tenofovir/Zidovudine ResistantVirus->IncreasedSusceptibility

References

Application Notes: Evaluating Emtricitabine for Chronic Hepatitis B Virus (HBV) Infection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the research protocols for evaluating the efficacy and mechanism of action of emtricitabine in the treatment of chronic hepatitis B. This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] While FDA-approved for HIV treatment, its application in HBV management is a critical area of research.[1] These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies.

Mechanism of Action

This compound is a synthetic nucleoside analog of cytidine.[2] Its antiviral activity is initiated through intracellular phosphorylation by cellular enzymes, converting it into its active form, this compound 5'-triphosphate.[3] This active metabolite acts as a competitive inhibitor of the HBV reverse transcriptase (polymerase).[2] It competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the newly synthesizing viral DNA.[2] As this compound lacks a 3'-hydroxyl group, its incorporation into the DNA strand results in the termination of the DNA chain, effectively halting viral replication.[3]

cluster_cell Hepatocyte (Host Cell) cluster_virus HBV Replication Cycle This compound This compound (FTC) phosphorylation Cellular Kinases (Phosphorylation) This compound->phosphorylation Enters cell ftc_tp This compound 5'-Triphosphate (FTC-TP, Active Form) phosphorylation->ftc_tp dna_synthesis Viral DNA Synthesis ftc_tp->dna_synthesis Competes with natural deoxycytidine 5'-triphosphate hbv_rt HBV Reverse Transcriptase (Polymerase) hbv_rt->dna_synthesis Catalyzes chain_termination Chain Termination dna_synthesis->chain_termination FTC-TP Incorporation

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Preclinical Evaluation Protocols

In Vitro Antiviral Activity Assessment

In vitro studies are essential for determining the direct antiviral potency and selectivity of this compound against HBV.

Objective: To determine the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) of this compound against HBV and to assess its cytotoxicity.

Cell Line: HepAD38 cells, a human hepatoblastoma cell line that supports tetracycline-regulatable HBV replication, are commonly used.[4]

Experimental Protocol:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium without tetracycline.

  • Treatment: Remove the existing medium, wash the cells with phosphate-buffered saline (PBS), and add the medium containing the various concentrations of this compound.[4] Include a no-drug control and a positive control (e.g., Tenofovir).

  • Incubation: Incubate the plates for 7 days, replacing the drug-containing medium every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • HBV DNA Quantification: Extract viral DNA from the supernatant. Quantify the extracellular HBV DNA using a real-time PCR (qPCR) assay.[4][5]

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like the XTT assay to determine the 50% cytotoxic concentration (CC₅₀).[6]

  • Data Analysis: Calculate EC₅₀ and EC₉₀ values by plotting the percentage of HBV DNA reduction against the drug concentration. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Data Presentation:

CompoundEC₅₀ (µM)[7]EC₉₀ (µM)[4]CC₅₀ (µM)Selectivity Index (SI)
This compound0.01 - 0.04~0.1>100>2500
Tenofovir~1.1~5.0>100>90

(Note: EC₉₀ and CC₅₀ values are representative and may vary based on specific experimental conditions.)

In Vivo Efficacy Assessment

In vivo models are used to evaluate the antiviral efficacy and safety profile of this compound in a living organism.

Objective: To assess the ability of this compound to suppress HBV replication in an animal model.

Animal Model: A robust model involves nude mice subcutaneously injected with HepAD38 cells, which leads to the development of tumors that release HBV into the bloodstream, causing a state of high viremia.[4][5] Other useful models include HBV transgenic mice and mice transfected with AAV-HBV vectors.[8][9][10]

Experimental Protocol:

  • Model Establishment: Inject nude mice subcutaneously with HepAD38 cells. Monitor serum HBV DNA levels until viremia is established (typically >10⁷ copies/mL).

  • Treatment Groups: Randomize mice into groups: Vehicle control, this compound (e.g., 300 mg/kg/day), and a combination therapy group (e.g., this compound + Tenofovir Disoproxil Fumarate).[4][5]

  • Drug Administration: Administer the compounds daily via oral gavage for a specified period (e.g., 14 days).

  • Monitoring: Collect blood samples at regular intervals (e.g., baseline, day 7, day 14, and post-treatment) to monitor serum HBV DNA levels.[4]

  • Endpoint Analysis: At the end of the study, measure serum HBV DNA, serum Alanine Aminotransferase (ALT) levels, and tumor weights to assess efficacy and toxicity.[5]

  • Data Analysis: Compare the log₁₀ reduction in serum HBV DNA from baseline among the different treatment groups.

Data Presentation:

Treatment Group (Dose)Mean Log₁₀ HBV DNA Reduction at Day 14[4][5]
Vehicle ControlNo significant change
This compound (300 mg/kg/day)> 2.0 log₁₀
TDF (33 mg/kg/day)~ 1.5 log₁₀
This compound + TDF (33 mg/kg/day each)> 3.0 log₁₀

(Note: Data are representative of results from the nude mouse-HepAD38 model and demonstrate the potent in vivo activity and synergistic effect with TDF.)

start Start: In Vitro Evaluation seed_cells Seed HepAD38 Cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 7 days treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cytotoxicity Parallel Plate: Assess Cytotoxicity (XTT Assay) incubate->cytotoxicity extract_dna Extract HBV DNA collect_supernatant->extract_dna run_qpcr Quantify HBV DNA (Real-Time PCR) extract_dna->run_qpcr analyze Data Analysis: Calculate EC50, CC50, SI run_qpcr->analyze cytotoxicity->analyze end End: Potency & Selectivity Determined analyze->end

Caption: General workflow for the in vitro evaluation of this compound against HBV.

Clinical Research Protocols

Clinical trials are designed to evaluate the safety and efficacy of this compound in patients with chronic hepatitis B.

Study Design and Patient Population

A typical study is a randomized, double-blind, placebo-controlled trial.[11][12]

  • Inclusion Criteria: Adults with chronic HBV infection (HBsAg positive for >6 months), detectable HBV DNA (e.g., >100,000 copies/mL), and elevated ALT levels.[13] Patients are typically treatment-naïve.[11][12]

  • Exclusion Criteria: Co-infection with HCV or HIV, decompensated liver disease, other causes of liver disease.

  • Treatment Regimen: Patients are randomized (e.g., in a 2:1 ratio) to receive either 200 mg of this compound once daily or a matching placebo for 48 weeks.[11][12]

Efficacy Endpoints and Assessment Protocols

Multiple surrogate markers are used to measure the response to antiviral therapy.[14]

a) Histological Response

  • Protocol: A liver biopsy is performed at baseline and at the end of treatment (week 48).[11] The tissue is evaluated by a pathologist blinded to the treatment assignment. Histological improvement is often defined as a ≥2-point reduction in the Knodell necroinflammatory score with no worsening of fibrosis.[11]

b) Virological Response

  • Protocol - HBV DNA Quantification: Serum HBV DNA is quantified at baseline and at regular intervals throughout the study using a highly sensitive real-time PCR assay.[15] The lower limit of quantification is typically around 400 copies/mL (approx. 70-80 IU/mL).[11][16] The primary virological endpoint is the proportion of patients with HBV DNA below this limit at week 48.

  • Protocol - Serological Markers: Serum HBsAg, HBeAg, and anti-HBe are measured at baseline and follow-up visits using standard immunoassays.[17] Endpoints include HBeAg loss and seroconversion to anti-HBe.

c) Biochemical Response

  • Protocol - ALT Measurement: Serum ALT levels are measured at each study visit.[18] The primary biochemical endpoint is the proportion of patients who achieve normalization of ALT levels by week 48.[11]

Data Summary from a Key Clinical Trial

The following table summarizes the key efficacy outcomes from a 48-week, randomized, placebo-controlled study of this compound in patients with chronic HBV.[11][13]

Endpoint (at Week 48)This compound (n=167)Placebo (n=81)P-value
Histological Improvement 62%25%<.001
Virological Response (HBV DNA <400 copies/mL) 54%2%<.001
Biochemical Response (Normal ALT) 65%25%<.001
HBeAg Seroconversion 12%11%NS
Emergence of Resistance Mutations 13%N/A-

(NS: Not Significant; N/A: Not Applicable)

The results demonstrate that 48 weeks of this compound treatment leads to significant histological, virological, and biochemical improvement in patients with chronic HBV.[11][12] However, the development of resistance mutations in a subset of patients is a notable concern that may limit its use as a monotherapy.[12][13]

screening Patient Screening (Chronic HBV, High DNA, High ALT) randomization Randomization (2:1) screening->randomization biopsy Pre- and Post-Treatment Liver Biopsy screening->biopsy Baseline arm_a Arm A: This compound (200 mg/day) randomization->arm_a n=167 arm_b Arm B: Placebo randomization->arm_b n=81 treatment 48-Week Treatment Period arm_a->treatment arm_b->treatment assessments Regular Assessments: - HBV DNA (qPCR) - ALT Levels - Serological Markers treatment->assessments end_of_treatment End of Treatment (Week 48) treatment->end_of_treatment end_of_treatment->biopsy Week 48 final_analysis Primary Endpoint Analysis: - Histological Improvement - Virological & Biochemical Response end_of_treatment->final_analysis biopsy->final_analysis outcome Efficacy & Safety Outcome final_analysis->outcome

Caption: High-level workflow of a randomized controlled trial for this compound.

References

Application Notes and Protocols: In Vitro Synergy Testing of Emtricitabine with Novel Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. The cornerstone of HAART is the use of combination therapy, where drugs targeting different stages of the viral lifecycle are co-administered. This approach enhances antiviral efficacy, reduces viral load more effectively, and curtails the development of drug-resistant viral strains.

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1][2] As a synthetic analog of cytidine, it is phosphorylated within the cell to its active triphosphate form.[3][4] This active metabolite competes with the natural substrate for HIV-1 reverse transcriptase and, upon incorporation into the nascent viral DNA strand, causes chain termination, thereby halting viral replication.[1][3]

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block the action of integrase, a crucial viral enzyme responsible for inserting the viral genome into the host cell's DNA.[5][6] By preventing this integration step, INSTIs effectively stop the virus from establishing a productive infection.[7][8] Novel INSTIs, such as bictegravir (BIC) and dolutegravir (DTG), are now recommended as part of first-line treatment regimens for most people with HIV.[9][10]

Combining agents with distinct mechanisms of action, such as an NRTI and an INSTI, can lead to additive or synergistic effects. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In vitro synergy testing is a critical component of the drug development process, providing a rationale for clinical trials of new combination therapies.[11] This document provides detailed protocols for assessing the in vitro synergy between this compound and novel integrase inhibitors using the checkerboard assay method.

Key Concepts in Synergy Testing

The interaction between two antiviral agents can be classified as synergistic, additive, or antagonistic. This is quantitatively determined by calculating the Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index.

InteractionCombination Index (CI) / FIC IndexDescription
Synergy < 0.9 - 1.0The combined effect is greater than the sum of the individual effects.[12][13]
Additivity 0.9 - 1.1The combined effect is equal to the sum of the individual effects.[12][14]
Antagonism > 1.1The combined effect is less than the sum of the individual effects.[12][13]

Note: The precise numerical cutoffs for CI/FIC values can vary slightly between different analysis models (e.g., MacSynergy II, CalcuSyn). The values presented here are commonly used benchmarks.[12][13]

Mechanisms of Action in HIV Replication

The following diagram illustrates the points within the HIV-1 lifecycle that are inhibited by this compound and Integrase Inhibitors, providing the rationale for their combined use.

HIV_Lifecycle_Inhibition Diagram 1: HIV Lifecycle and Drug Inhibition Points cluster_cell Host Cell (e.g., CD4+ T-Cell) cluster_inhibitors HIV_RNA Viral RNA RT Reverse Transcription HIV_RNA->RT vDNA Viral DNA RT->vDNA Integration Integration vDNA->Integration Provirus Provirus (in Host DNA) Integration->Provirus Replication Transcription & Translation Provirus->Replication New_Virions New Virus Assembly & Budding Replication->New_Virions Virion_Out Released Virions New_Virions->Virion_Out FTC This compound (NRTI) FTC->RT  Inhibits INSTI Novel Integrase Inhibitor (INSTI) INSTI->Integration  Inhibits Virion HIV Virion Virion->HIV_RNA Enters Cell

Caption: HIV Lifecycle and Drug Inhibition Points.

Experimental Workflow for Synergy Testing

The overall process for determining the in vitro synergy of two antiviral compounds is outlined below.

Synergy_Workflow Diagram 2: Experimental Workflow for In Vitro Synergy Testing A 1. Prepare Reagents (Cells, Virus, Drugs) B 2. Determine EC50 for Individual Drugs A->B C 3. Design & Prepare Checkerboard Plate B->C D 4. Add Cells and Infect with HIV-1 C->D E 5. Incubate Assay Plate (e.g., 5 days) D->E F 6. Measure Viral Cytopathic Effect (CPE) or Replication E->F G 7. Analyze Data & Calculate Combination Index (CI) F->G H 8. Interpret Results (Synergy, Additivity, Antagonism) G->H

Caption: Experimental Workflow for In Vitro Synergy Testing.

Detailed Experimental Protocols

Protocol 1: Materials and Reagents
  • Cell Line: MT-2 cells or other susceptible human T-cell lines (e.g., CEM). Peripheral blood mononuclear cells (PBMCs) can also be used for a more physiologically relevant model.[12][15]

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIb).[12]

  • Compounds:

    • This compound (FTC)

    • Novel Integrase Inhibitor (e.g., Bictegravir, Dolutegravir)

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • Assay Plates: Sterile 96-well flat-bottom microtiter plates.

  • Detection Reagent: XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] solution or similar cell viability reagent (e.g., MTS, CellTiter-Glo®).[12]

  • Instrumentation: CO2 incubator (37°C, 5% CO2), microplate reader, multichannel pipettes.

Protocol 2: Determination of EC50 for Individual Agents

Before synergy testing, the 50% effective concentration (EC50) for each drug must be determined individually.

  • Cell Plating: Seed MT-2 cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells per well in 50 µL of culture medium.

  • Drug Dilution: Prepare 2-fold serial dilutions of each drug (this compound and the novel INSTI) in culture medium. Typically, 8-10 concentrations are tested.

  • Drug Addition: Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include "cells only" (no drug, no virus) and "virus control" (no drug) wells.

  • Infection: Add 100 µL of HIV-1 IIIb stock (diluted to yield a multiplicity of infection, MOI, of ~0.01) to all wells except the "cells only" controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.[12]

  • Viability Assay: After incubation, assess the virus-induced cytopathic effect (CPE) by adding 50 µL of XTT reagent to each well. Incubate for 4-6 hours and read the absorbance at 450 nm.

  • EC50 Calculation: Calculate the drug concentration that inhibits viral CPE by 50% compared to the virus control wells. This can be done using software such as GraphPad Prism.[12]

Protocol 3: Checkerboard Synergy Assay

This protocol uses a two-dimensional dilution matrix to test multiple combinations of this compound and the novel INSTI.

  • Plate Setup: In a 96-well plate, designate the x-axis for serial dilutions of the integrase inhibitor and the y-axis for serial dilutions of this compound.

  • Drug A (INSTI) Dilution: Prepare a series of 2-fold dilutions of the INSTI in culture medium, typically starting from 4x to 8x its predetermined EC50. Add 50 µL of these dilutions horizontally across the columns of the plate.[16]

  • Drug B (this compound) Dilution: Prepare a series of 2-fold dilutions of this compound, also starting from 4x to 8x its EC50. Add 50 µL of these dilutions vertically down the rows of the plate.[16]

  • Controls: Include rows and columns with each drug alone to re-confirm individual EC50 values. Also include "cells only" and "virus control" wells.

  • Cell Addition & Infection: Add 100 µL of MT-2 cells infected with HIV-1 (at the same concentration as in Protocol 2) to each well.

  • Incubation & Measurement: Incubate the plate and perform the cell viability assay as described in steps 5 and 6 of Protocol 2.

Protocol 4: Data Analysis and Synergy Calculation

The interaction between the two drugs is quantified by calculating the Combination Index (CI).

  • Data Input: Enter the dose-response data for each drug alone and for the combinations (at a fixed 1:1 EC50 ratio) into a specialized software program like CalcuSyn or CompuSyn.[12]

  • Median-Effect Analysis: These programs use the median-effect principle developed by Chou and Talalay to analyze dose-effect relationships.[12]

  • CI Calculation: The software calculates CI values at different effect levels (e.g., EC50, EC75, EC90). A CI value is calculated as a measure of the interaction between the drugs.[12]

    • CI < 0.9 indicates synergy.

    • CI = 0.9 to 1.1 indicates an additive effect.

    • CI > 1.1 indicates antagonism. [12]

Example Data Presentation

The following table summarizes results from a study that evaluated the synergy between this compound (FTC) and Tenofovir (TFV) in combination with the integrase inhibitors Elvitegravir (EVG) and Raltegravir (RAL). The protocol described can be applied to test novel INSTIs, and similar data tables should be generated.

Table 1: In Vitro Synergy of FTC/TFV with Integrase Inhibitors against HIV-1

Drug CombinationMean Combination Index (CI) ± SDInterpretation
FTC + TFV + Elvitegravir (EVG)0.47 ± 0.09Synergy[12]
FTC + TFV + Raltegravir (RAL)0.52 ± 0.05Synergy[12]

Data adapted from a study using MT-2 cells infected with HIV-1 IIIb. The CI value represents the average from multiple experiments.[12]

Conclusion

The protocols outlined in this document provide a robust framework for assessing the in vitro synergy between this compound and novel integrase inhibitors. Demonstrating synergy at the preclinical stage is a vital step in identifying promising new combination therapies for HIV-1. The checkerboard assay, coupled with median-effect analysis, offers a standardized and quantitative method to characterize these drug interactions, guiding the selection of candidates for further clinical development. Studies have consistently shown that combining NRTIs with INSTIs can result in strong synergistic activity, which may contribute to the high clinical efficacy observed with these regimens.[11][12][17]

References

Application Notes: Emtricitabine as a Reference Compound in Antiviral Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-characterized activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As a synthetic nucleoside analog of cytidine, its specific mechanism of action, established potency, and extensive clinical data make it an ideal reference compound in antiviral drug screening campaigns.[2][3] These notes provide detailed protocols for utilizing this compound as a positive control in key assays for the discovery and evaluation of novel antiviral agents, particularly those targeting reverse transcriptase.

Mechanism of Action

This compound is a prodrug that requires intracellular activation. Cellular enzymes phosphorylate it to its active triphosphate form, this compound 5'-triphosphate (FTC-TP).[3] FTC-TP then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (RT) enzyme.[4] Because FTC-TP lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation.[3][5] This action effectively halts the conversion of viral RNA into DNA, a critical step in the retroviral replication cycle.[4]

Emtricitabine_MoA Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication FTC This compound (FTC) FTC_TP This compound-TP (FTC-TP) (Active Form) FTC->FTC_TP Cellular Phosphorylation RT HIV Reverse Transcriptase (RT) FTC_TP->RT Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->RT vDNA Growing Viral DNA RT->vDNA DNA Synthesis Terminated_DNA Terminated Viral DNA vRNA Viral RNA Template vRNA->RT vDNA->Terminated_DNA FTC-TP Incorporation

Caption: this compound's mechanism of action pathway.

Data Presentation: this compound Performance

This compound serves as a benchmark for assessing the potency and selectivity of new chemical entities. Key parameters include the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which measures antiviral activity, and the 50% cytotoxic concentration (CC50), which measures toxicity to the host cell. The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), an indicator of the compound's therapeutic window.[6]

Table 1: Antiviral Activity of this compound

Virus Target Cell Line Parameter Value (µM) Citation
HIV-1 MT-2 IC50 0.044 [1]
HIV-1 HeLa P4/R5 IC50 0.17 [1]

| HBV | HepAD38 | ED50 | 0.03 |[1] |

Table 2: Cytotoxicity and Selectivity of this compound (Illustrative)

Cell Line CC50 (µM) Virus Target IC50 (µM) Selectivity Index (SI = CC50/IC50)
MT-2 >50 (Typical) HIV-1 0.044 >1136
HepG2 >50 (Typical) HBV 0.03 >1667

(Note: Exact CC50 values can vary by assay conditions; this compound generally shows low cytotoxicity. The values presented are typical for calculating the SI.)

Experimental Workflow for Antiviral Screening

A standard workflow for screening novel compounds involves three main stages: evaluating compound toxicity, assessing primary antiviral efficacy against a reference virus, and performing secondary assays to confirm the mechanism of action. This compound should be used as the positive control in the antiviral and mechanism-of-action assays.

Screening_Workflow Antiviral Drug Screening Workflow cluster_setup Assay Setup cluster_assays Primary Screening cluster_analysis Data Analysis & Follow-up Compound Test Compound Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral 2. Cell-Based Antiviral Assay (e.g., HIV p24) Compound->Antiviral Control Reference Compound (this compound) Control->Antiviral MoA 4. Mechanism of Action Assay (e.g., RT Inhibition) Control->MoA Analysis 3. Calculate CC50, IC50, SI Cytotoxicity->Analysis Determine CC50 Antiviral->Analysis Determine IC50 Hit Hit Compound Analysis->Hit High SI Hit->MoA Data_Analysis_Flow Data Analysis and SI Calculation Raw_AV Antiviral Assay Data (e.g., Absorbance from p24) Inhibition Calculate % Inhibition Raw_AV->Inhibition Raw_CT Cytotoxicity Assay Data (e.g., Absorbance from MTT) Cytotox Calculate % Cytotoxicity Raw_CT->Cytotox Plot_AV Dose-Response Curve (% Inhibition vs. [Compound]) Inhibition->Plot_AV Plot_CT Dose-Response Curve (% Cytotoxicity vs. [Compound]) Cytotox->Plot_CT IC50 Determine IC50 Plot_AV->IC50 CC50 Determine CC50 Plot_CT->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / IC50 IC50->SI CC50->SI

References

Application Notes and Protocols: Studying HIV-1 Reverse Transcriptase Kinetics with Emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy is rooted in its ability to competitively inhibit the viral reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle. Understanding the precise kinetic parameters of this inhibition is paramount for the development of new antiretroviral agents and for characterizing the mechanisms of drug resistance.

These application notes provide detailed protocols for conducting in vitro steady-state and pre-steady-state kinetic assays to characterize the inhibition of HIV-1 reverse transcriptase by this compound triphosphate (FTC-TP), the active form of the drug.[1][2][3] The protocols cover the determination of key kinetic constants such as the Michaelis constant (Km), the maximal reaction velocity (Vmax), the half-maximal inhibitory concentration (IC50), and the inhibitor constant (Ki).

Mechanism of Action

This compound is a synthetic nucleoside analog of cytidine.[1] Upon entering a host cell, it is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate (FTC-TP).[1][2] FTC-TP acts as a competitive inhibitor of HIV-1 RT with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[2][3] By mimicking dCTP, FTC-TP is incorporated into the nascent viral DNA strand. However, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and the cessation of viral DNA synthesis.[1]

Data Presentation: Kinetic Parameters of this compound Triphosphate (FTC-TP)

The following table summarizes the key kinetic parameters for the interaction of FTC-TP with wild-type HIV-1 Reverse Transcriptase. These values are essential for comparing the potency of this compound with other inhibitors and for understanding its mechanism of action.

ParameterDescriptionValueReference
Km for dCTP Michaelis constant for the natural substrate, dCTP. Represents the substrate concentration at which the reaction velocity is half of Vmax.Value dependent on experimental conditionsN/A
Vmax Maximum initial velocity of the enzyme-catalyzed reaction.Value dependent on experimental conditionsN/A
IC50 The concentration of FTC-TP that inhibits 50% of the HIV-1 RT activity under specific experimental conditions.0.84 µM[4]
Ki Inhibition constant for FTC-TP. Represents the dissociation constant of the enzyme-inhibitor complex. Calculated from the IC50 value using the Cheng-Prusoff equation.Calculated from IC50 and Km of dCTP[5][6]
Inhibition Type The mechanism by which FTC-TP inhibits HIV-1 RT.Competitive with respect to dCTP[2][3]

Note: The Km for dCTP and Vmax are highly dependent on the specific experimental conditions (e.g., enzyme and template-primer concentrations, buffer composition) and should be determined experimentally as part of the assay.

Experimental Protocols

Preparation of Reagents
  • HIV-1 Reverse Transcriptase (Wild-Type): Recombinant HIV-1 RT can be expressed and purified or obtained from commercial sources. The enzyme concentration should be determined accurately.

  • This compound Triphosphate (FTC-TP): Obtain from a commercial supplier and prepare a stock solution in nuclease-free water. Store at -80°C.

  • Deoxycytidine Triphosphate (dCTP): Prepare a high-concentration stock solution in nuclease-free water.

  • Radiolabeled dCTP ([α-³²P]dCTP or [³H]dCTP): For detection of the product.

  • Template-Primer (T/P): A synthetic heteropolymeric RNA or DNA template annealed to a DNA primer is required. A common example is a poly(rA) template with an oligo(dT) primer. The sequence should be designed to allow for the incorporation of dCTP.

  • Reaction Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, and 1 mM dithiothreitol (DTT).

  • Quench Solution: 0.5 M EDTA to stop the reaction.

Protocol for Steady-State Kinetics and IC50/Ki Determination

This protocol is designed to determine the steady-state kinetic parameters of HIV-1 RT and the inhibition constant (Ki) for FTC-TP.

Part A: Determination of Km for dCTP and Vmax

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL.

  • Master Mix: Create a master mix containing the reaction buffer, a fixed concentration of HIV-1 RT (e.g., 5-10 nM), and a fixed concentration of the T/P substrate (e.g., 20 nM).

  • Substrate Titration: To individual tubes, add varying concentrations of dCTP. A typical range would be from 0.1 to 10 times the expected Km. Include a small amount of radiolabeled dCTP for detection.

  • Initiate Reaction: Pre-incubate the tubes at 37°C for 5 minutes. Initiate the reaction by adding the enzyme/T-P master mix.

  • Time Course: At various time points (e.g., 0, 2, 5, 10, 15 minutes), take a 10 µL aliquot from each reaction tube and add it to 10 µL of the quench solution.

  • Product Detection: Spot the quenched aliquots onto DE81 ion-exchange filter paper. Wash the filters three times with 5% sodium phosphate buffer to remove unincorporated nucleotides. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to the concentration of product formed. Plot the initial reaction velocity (v₀) against the dCTP concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Part B: Determination of IC50 for FTC-TP

  • Reaction Setup: Prepare reaction mixtures as in Part A.

  • Fixed Substrate Concentration: Use a fixed concentration of dCTP, typically equal to its determined Km value.

  • Inhibitor Titration: Add varying concentrations of FTC-TP to the reaction tubes. A suggested range would be from 0.01 µM to 100 µM.

  • Reaction and Detection: Follow steps 4-6 from Part A, using a single time point within the linear range of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each FTC-TP concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the FTC-TP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part C: Determination of Ki for FTC-TP

  • Reaction Setup: Perform a matrix of experiments with varying concentrations of both dCTP and FTC-TP.

  • Data Analysis (Method 1: Lineweaver-Burk Plot):

    • For each fixed concentration of FTC-TP, determine the initial reaction velocities at different dCTP concentrations.

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[dCTP]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vmax). The apparent Km (Km_app) will increase with increasing inhibitor concentration.

    • Plot the slopes of the Lineweaver-Burk plots against the FTC-TP concentration. The x-intercept of this secondary plot will be -Ki.

  • Data Analysis (Method 2: Cheng-Prusoff Equation):

    • Using the IC50 value determined in Part B and the Km of dCTP from Part A, calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of dCTP used in the IC50 determination.[5][6]

Protocol for Pre-Steady-State (Single Turnover) Kinetics

This protocol measures the rate of a single nucleotide incorporation event, providing insights into the catalytic efficiency of the enzyme.

  • Reagent Preparation: Use a higher concentration of active HIV-1 RT than the T/P substrate to ensure that each T/P molecule is bound by an enzyme.

  • Rapid Quench Instrument: This experiment requires a rapid quench-flow instrument to measure reactions on a millisecond timescale.

  • Reaction Setup:

    • Syringe 1: HIV-1 RT and the radiolabeled T/P substrate in reaction buffer.

    • Syringe 2: dCTP and/or FTC-TP in reaction buffer with MgCl₂.

  • Reaction: The contents of the two syringes are rapidly mixed, and the reaction is allowed to proceed for a defined, short period (e.g., 10 ms to 500 ms).

  • Quenching: The reaction is stopped by mixing with the quench solution.

  • Product Analysis: The products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

  • Data Analysis: Quantify the amount of extended primer at each time point. The data are fit to a single exponential equation to determine the observed rate of the first nucleotide incorporation (k_obs). By varying the substrate concentration, the maximal rate of polymerization (k_pol) and the dissociation constant (Kd) can be determined.

Visualizations

Experimental_Workflow Experimental Workflow for HIV-1 RT Kinetics cluster_prep Reagent Preparation cluster_ss Steady-State Kinetics cluster_pss Pre-Steady-State Kinetics cluster_analysis Data Analysis Reagents Prepare HIV-1 RT, FTC-TP, dCTP, T/P, Buffer Km_Vmax Determine Km(dCTP) & Vmax Reagents->Km_Vmax IC50 Determine IC50 of FTC-TP Reagents->IC50 Single_Turnover Single Turnover Assay (Rapid Quench) Reagents->Single_Turnover MM_Plot Michaelis-Menten Plot Km_Vmax->MM_Plot LB_Plot Lineweaver-Burk Plot Km_Vmax->LB_Plot CP_Eq Cheng-Prusoff Equation Km_Vmax->CP_Eq IC50->LB_Plot Dose_Response Dose-Response Curve IC50->Dose_Response Ki Calculate Ki for FTC-TP kpol_Kd Determine kpol & Kd Single_Turnover->kpol_Kd LB_Plot->Ki Dose_Response->CP_Eq CP_Eq->Ki

Caption: Workflow for kinetic analysis of HIV-1 RT with this compound.

Inhibition_Mechanism Competitive Inhibition of HIV-1 RT by FTC-TP RT HIV-1 RT RT_dCTP RT-dCTP Complex (Productive) RT->RT_dCTP + dCTP RT_FTC_TP RT-FTC-TP Complex (Non-productive) RT->RT_FTC_TP + FTC-TP dCTP dCTP (Natural Substrate) dCTP->RT_dCTP FTC_TP FTC-TP (Inhibitor) FTC_TP->RT_FTC_TP Product DNA Elongation RT_dCTP->Product Termination Chain Termination RT_FTC_TP->Termination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Emtricitabine Dosage in Renally Impaired Research Subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing emtricitabine dosage in renally impaired research subjects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage of this compound in patients with normal renal function?

A1: For adults with a creatinine clearance (CrCl) of ≥ 50 mL/min, the standard recommended dosage of this compound is a 200 mg capsule or 240 mg (24 mL) of oral solution taken once daily.[1][2]

Q2: How does renal impairment affect the pharmacokinetics of this compound?

A2: this compound is primarily eliminated by renal excretion through a combination of glomerular filtration and active tubular secretion.[3] In patients with renal impairment, the elimination of this compound is significantly reduced, leading to increased drug exposure (AUC) and a longer half-life. The apparent elimination clearance of this compound is directly related to creatinine clearance.[4] As creatinine clearance decreases, the area under the concentration-time curve (AUC) of this compound increases.[5]

Q3: What are the recommended dosage adjustments for this compound in subjects with renal impairment?

A3: Dosage adjustments for this compound are based on the patient's creatinine clearance (CrCl). The recommended adjustments for the 200 mg capsule and the 10 mg/mL oral solution are detailed in the tables below.[2][6] It is important to note that the safety and efficacy of these adjusted doses have not been fully evaluated in clinical trials.[6] Therefore, close monitoring of clinical response and renal function is crucial.

Q4: How should this compound be dosed in subjects undergoing hemodialysis?

A4: For adult patients on hemodialysis, the recommended dosage for the this compound capsule is 200 mg every 96 hours, administered after the dialysis session on dialysis days.[6] For the oral solution, the recommended dose is 60 mg every 24 hours.[6] Approximately 30% of the this compound dose is removed during a 3-hour hemodialysis session.[1]

Q5: Are there specific recommendations for fixed-dose combination (FDC) tablets containing this compound in renally impaired subjects?

A5: Yes, FDC tablets containing this compound have specific recommendations based on the renal function limitations of the other components. For example:

  • Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF): Not recommended for individuals with an estimated CrCl of 15 to <30 mL/min, or those with end-stage renal disease (ESRD) (CrCl <15 mL/min) who are not receiving chronic hemodialysis.[8] However, it has been used in virologically suppressed adults with ESRD on chronic hemodialysis.[9]

  • This compound/Rilpivirine/Tenofovir Alafenamide: Not recommended for patients with severe renal dysfunction (estimated CrCl 15 to <30 mL/min) or ESRD (estimated CrCl <15 mL/min) who are not on chronic hemodialysis.[10]

Researchers should always consult the specific prescribing information for the FDC tablet being used.

Troubleshooting Guide

Problem: A research subject's serum creatinine level increases after initiating an this compound-containing regimen.

Possible Causes and Solutions:

  • Tenofovir Disoproxil Fumarate (TDF) Nephrotoxicity: When this compound is co-administered with TDF, there is a known risk of nephrotoxicity, which can manifest as a decline in glomerular filtration rate.[11]

    • Troubleshooting Step: Monitor serum creatinine and estimated CrCl closely. Consider switching from a TDF-containing regimen to one with tenofovir alafenamide (TAF), which has been associated with less renal toxicity.[12]

  • Concomitant Nephrotoxic Agents: The use of other medications that can impair renal function can exacerbate the risk of kidney injury.

    • Troubleshooting Step: Review the subject's concomitant medications to identify and, if possible, discontinue or substitute any potentially nephrotoxic drugs, such as high-dose or multiple nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

  • Underlying Chronic Kidney Disease (CKD): The subject may have pre-existing, undiagnosed CKD.

    • Troubleshooting Step: Conduct a thorough assessment of the subject's renal function, including urinalysis for proteinuria, to evaluate for underlying kidney disease.[13]

Problem: Uncertainty about the correct this compound dosage for a pediatric subject with renal impairment.

Possible Causes and Solutions:

  • Lack of Specific Pediatric Dosing Guidelines: There is insufficient data to provide specific dosage recommendations for pediatric patients with renal impairment.[6]

    • Troubleshooting Step: Consider a reduction in the dose and/or an increase in the dosing interval similar to the adjustments made for adults.[1] Physiologically based pharmacokinetic (PBPK) modeling may be a useful tool to support dose selection in this population, though clinical studies are needed for confirmation.[14] Close monitoring of drug levels, if possible, and renal function is essential.

Data Presentation

Table 1: Recommended Dosage Adjustments for this compound (Capsule) in Adults with Renal Impairment

Creatinine Clearance (mL/min)Recommended Dosing Interval
≥ 50200 mg every 24 hours
30 to 49200 mg every 48 hours[6]
15 to 29200 mg every 72 hours[6]
< 15200 mg every 96 hours[6]
Hemodialysis200 mg every 96 hours (post-dialysis)[6]

Table 2: Recommended Dosage Adjustments for this compound (Oral Solution) in Adults with Renal Impairment

Creatinine Clearance (mL/min)Recommended Daily Dose
≥ 50240 mg (24 mL)
30 to 49120 mg (12 mL)[6]
15 to 2980 mg (8 mL)[6]
< 1560 mg (6 mL)[6]
Hemodialysis60 mg (6 mL)[6]

Table 3: Impact of Renal Impairment on this compound Pharmacokinetics (200 mg Once Daily)

Renal FunctionCreatinine Clearance (mL/min)Median AUC₀₋₂₄ (mg·h/L)
Normal> 8012.5[5]
Mild Impairment50 to 7914.7[5]
Moderate Impairment30 to 4917.9[5]

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in Renally Impaired Subjects

  • Subject Selection: Recruit subjects with varying degrees of renal function as determined by their estimated creatinine clearance (e.g., normal, mild, moderate, and severe impairment).

  • Drug Administration: Administer a single oral dose of this compound (e.g., 200 mg capsule).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalytical Method: Quantify this compound concentrations in plasma using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Use non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as AUC, Cmax, t½, and clearance for each renal function group.[4]

Protocol 2: Monitoring Renal Safety in Subjects Receiving this compound

  • Baseline Assessment: Prior to initiating this compound, perform a comprehensive baseline renal assessment including serum creatinine, estimated creatinine clearance (using an appropriate formula such as Cockcroft-Gault or CKD-EPI), and a urinalysis to check for proteinuria.[13][15]

  • Regular Monitoring:

    • Measure serum creatinine and calculate eCrCl at regular intervals (e.g., at week 4, then every 12 weeks).

    • Perform a urinalysis annually or more frequently if there are signs of renal deterioration.

  • Criteria for Intervention: Define a priori criteria for what constitutes a significant change in renal function that would warrant intervention (e.g., a confirmed >25% decrease in eCrCl from baseline, or the development of persistent proteinuria).

  • Action Plan: If a significant change in renal function is observed, conduct a thorough investigation to determine the cause, which may include discontinuing this compound or other concomitant nephrotoxic drugs and considering alternative therapies.

Visualizations

Emtricitabine_Metabolism_and_Elimination cluster_absorption Oral Administration cluster_circulation Systemic Circulation cluster_cellular_action Intracellular Action (in Target Cells) cluster_elimination Renal Elimination This compound (Oral) This compound (Oral) This compound (Plasma) This compound (Plasma) This compound (Oral)->this compound (Plasma) Absorption This compound This compound This compound (Plasma)->this compound Cellular Uptake Glomerular Filtration Glomerular Filtration This compound (Plasma)->Glomerular Filtration Primary Route Active Tubular Secretion Active Tubular Secretion This compound (Plasma)->Active Tubular Secretion Secondary Route This compound-triphosphate This compound-triphosphate This compound->this compound-triphosphate Phosphorylation HIV Reverse Transcriptase HIV Reverse Transcriptase This compound-triphosphate->HIV Reverse Transcriptase Inhibition Urine Urine Glomerular Filtration->Urine Active Tubular Secretion->Urine

Caption: this compound absorption, intracellular action, and renal elimination pathway.

Dosage_Adjustment_Workflow Start Patient with Renal Impairment Measure_CrCl Measure Creatinine Clearance (CrCl) Start->Measure_CrCl CrCl_Decision CrCl Value? Measure_CrCl->CrCl_Decision Dose_Normal Standard Dose (200mg q24h) CrCl_Decision->Dose_Normal ≥ 50 mL/min Dose_Adjust_48h Adjusted Dose (200mg q48h) CrCl_Decision->Dose_Adjust_48h 30-49 mL/min Dose_Adjust_72h Adjusted Dose (200mg q72h) CrCl_Decision->Dose_Adjust_72h 15-29 mL/min Dose_Adjust_96h Adjusted Dose (200mg q96h) CrCl_Decision->Dose_Adjust_96h < 15 mL/min Monitor Monitor Renal Function and Clinical Response Dose_Normal->Monitor Dose_Adjust_48h->Monitor Dose_Adjust_72h->Monitor Dose_Adjust_96h->Monitor End Continue Therapy Monitor->End

Caption: Workflow for this compound dosage adjustment based on creatinine clearance.

References

addressing challenges in the analytical quantification of emtricitabine in combination drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of emtricitabine (FTC) in combination drug formulations. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in combination drugs?

A1: The most prevalent and preferred technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4] This method is valued for its precision, accuracy, and ability to separate this compound from its combination partners and potential degradation products.[4][5] Other reported methods include Ultra-Performance Liquid Chromatography (UPLC), which offers faster analysis times, and UV-Visible Spectrophotometry.[2][6][7]

Q2: What are typical starting conditions for an RP-HPLC method for this compound and its combination products (like Tenofovir)?

A2: A good starting point for method development often involves a C18 column, a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, and a detection wavelength between 250-280 nm.[1][8][9] For instance, a mobile phase of potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5) and acetonitrile in a 55:45 v/v ratio has been used successfully.[1][9]

Q3: How do I ensure my method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredients (APIs) without interference from any degradation products, impurities, or excipients. To validate this, forced degradation studies must be performed.[10] This involves subjecting the drug product to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[10] The developed analytical method must then demonstrate the ability to separate the peaks of the active drugs from any new peaks that arise from these degradation products.[10]

Q4: What are the critical parameters to validate for an analytical method according to ICH guidelines?

A4: According to International Council for Harmonisation (ICH) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][11][12]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the analysis of this compound in combination drugs.

Issue 1: Poor Peak Resolution or Peak Tailing

Q: My chromatogram shows poor separation (co-eluting peaks) between this compound and its combination partner (e.g., Tenofovir). What should I do?

A: Poor resolution is a common issue that can often be solved by systematically adjusting the chromatographic conditions.

  • Mobile Phase Composition: The most critical factor is the mobile phase.

    • Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous component generally increases retention time and can improve the separation between polar compounds.

    • Change pH of Buffer: The pH of the mobile phase buffer can significantly alter the ionization state of the analytes, thereby affecting their retention and selectivity. For this compound and tenofovir, acidic pH values (e.g., pH 2.5-6.0) are commonly used.[1][8] Experiment with small pH adjustments (±0.2 units) to see the effect on resolution.

  • Column Chemistry: If mobile phase optimization is insufficient, consider the stationary phase. A standard C18 column is often effective, but trying a different column chemistry (e.g., C8, Phenyl) can provide a different selectivity and improve separation.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the analysis time.[8]

Q: The peak for this compound is showing significant tailing. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of any silanol groups on the silica-based column, which can cause tailing with basic compounds.

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) can mask active silanol sites and improve peak symmetry.

  • Check for Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can cause peak shape distortion. Try replacing the guard column or back-flushing the analytical column (if permitted by the manufacturer).[13][14]

G cluster_0 Troubleshooting: Poor Peak Resolution Start Poor Resolution Observed Condition1 Adjust Mobile Phase Ratio (Organic vs. Aqueous) Start->Condition1 Action1 Systematically vary % organic solvent. Observe effect on selectivity. Condition1->Action1 No Improvement End Resolution Achieved Condition1->End Improved Condition2 Adjust Mobile Phase pH Action1->Condition2 Action2 Make small adjustments (e.g., ±0.2 pH units) within column's stable range. Condition2->Action2 No Improvement Condition2->End Improved Condition3 Change Column Action2->Condition3 Action3 Try a different stationary phase (e.g., C8, Phenyl) for alternate selectivity. Condition3->Action3 No Improvement Action3->End Improved

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Retention Time Variability

Q: The retention times for my analytes are shifting from one injection to the next. What is causing this instability?

A: Unstable retention times are a sign of a lack of system equilibrium or a problem with the HPLC system itself.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[13] For gradient methods, allow sufficient time for the column to return to initial conditions between runs.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift.[13] Always prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can also cause retention time shifts.

  • Pump and Flow Rate: Check for leaks in the pump or fittings, as this can cause pressure fluctuations and an inconsistent flow rate.[13] Worn pump seals can also be a cause. Verify the pump's flow rate with a calibrated flow meter.[13]

  • Temperature Control: Fluctuations in ambient temperature can affect retention times. Use a thermostatted column compartment to maintain a consistent temperature.[13]

G cluster_1 Factors Affecting Retention Time Stability RT Retention Time (RT) Equilibration Column Equilibration RT->Equilibration Dependent on MobilePhase Mobile Phase Composition RT->MobilePhase Dependent on FlowRate Flow Rate Precision RT->FlowRate Dependent on Temperature Temperature Control RT->Temperature Dependent on

Caption: Key factors influencing retention time stability.

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for the quantification of this compound in common fixed-dose combinations.

Table 1: this compound (FTC) & Tenofovir Disoproxil Fumarate (TDF)
ParameterThis compound (FTC)Tenofovir Disoproxil Fumarate (TDF)Reference
Linearity Range 2-12 µg/mL3-18 µg/mL[1]
30-70 µg/mL45-105 µg/mL[15]
20-100 µg/mL30-150 µg/mL[8]
Accuracy (% Recovery) 99.93 - 100.08%99.93 - 100.08%[1]
99.06 - 100.45%99.58 - 101.34%[7]
100.35%100.24%[8]
Precision (%RSD) < 2%< 2%[15]
0.84 - 1.81%0.84 - 1.81%[16]
LOD 0.25 µg/mL0.13 µg/mL[17]
LOQ 0.77 µg/mL0.40 µg/mL[17]
Table 2: this compound (FTC) & Tenofovir Alafenamide (TAF)
ParameterThis compound (FTC)Tenofovir Alafenamide (TAF)Reference
Linearity Range 10-50 µg/mL15-75 µg/mL[11]
50-150 µg/mL6.5-19.5 µg/mL
50-300 µg/mL6.25-37.5 µg/mL[18]
Accuracy (% Recovery) 99.89%100.38%[3]
Precision (%RSD) 0.7%0.4%[3]
LOD 0.93 ppm0.23 ppm
LOQ 2.80 ppm0.70 ppm

Experimental Protocols

Protocol 1: HPLC Method for this compound and Tenofovir Disoproxil Fumarate

This protocol is based on a validated stability-indicating RP-HPLC method.[1][9]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis PDA detector.

  • Column: ODS C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Potassium dihydrogen orthophosphate buffer, pH adjusted to 2.5.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: A:B ratio of 55:45 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Injection Volume: Typically 10-20 µL.

  • Standard Solution Preparation: Prepare stock solutions of this compound and tenofovir DF in the mobile phase. Create a series of working standard solutions covering the linear range (e.g., 2-12 µg/mL for FTC, 3-18 µg/mL for TDF).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose.

    • Transfer to a volumetric flask and add a portion of the diluent (mobile phase).

    • Sonicate for approximately 15-30 minutes to ensure complete dissolution of the APIs.[3][19]

    • Make up to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject a standard solution multiple times (n=5 or 6). The system is suitable for use if the %RSD for peak areas is not more than 2.0%, the theoretical plates are >2000, and the tailing factor is ≤1.5.

G cluster_2 General HPLC Experimental Workflow Prep Sample/Standard Preparation Equilibrate System & Column Equilibration Prep->Equilibrate SST System Suitability Test (SST) Equilibrate->SST Inject Inject Samples & Standards SST->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Process Data Processing (Integration & Calculation) Acquire->Process Report Generate Report Process->Report

Caption: A typical workflow for an HPLC experiment.

References

Technical Support Center: Mitigating Severe Acute Exacerbation of Hepatitis B After Emtricitabine Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the dynamics of Hepatitis B Virus (HBV) infection following the cessation of nucleos(t)ide analogue (NUC) therapy, such as emtricitabine, this guide provides essential FAQs, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is a severe acute exacerbation or "flare" of hepatitis B post-emtricitabine discontinuation?

A1: A severe acute exacerbation is a sudden increase in HBV activity after stopping antiviral therapy. It is characterized by a rapid rebound in HBV DNA levels, followed by a sharp elevation in serum alanine aminotransferase (ALT), an indicator of liver inflammation.[1][2] This can range from a transient, asymptomatic rise in liver enzymes to severe, life-threatening hepatic decompensation.[3][4] In some cases, this immune-mediated flare can lead to a favorable outcome, such as HBsAg seroclearance, but it also carries the risk of liver failure.[5][6][7]

Q2: What is the underlying mechanism of an HBV flare after NUC cessation?

A2: NUCs like this compound suppress HBV replication but do not eliminate the stable covalently closed circular DNA (cccDNA) in the nucleus of infected liver cells.[8][9] When the drug is withdrawn, viral replication resumes from the cccDNA template.[10] The subsequent increase in viral antigens on hepatocyte surfaces can trigger a vigorous, renewed immune response, primarily from HBV-specific T cells, leading to the destruction of infected cells and a spike in ALT levels.[5][11] This process involves a complex interplay of cytokines and chemokines, such as CXCL9, CXCL10, and IL-10.[2]

Q3: What are the key risk factors for developing a severe flare?

A3: While precise predictors are still under investigation, patients with more advanced liver disease, such as cirrhosis or significant fibrosis, are at a higher risk of severe complications from a flare.[9][12] Other potential factors include baseline HBsAg and HBV DNA levels, HBeAg status, and the specific genotype of the virus.[2]

Q4: How soon after stopping this compound can a flare be expected?

A4: Virological relapse (rebound of HBV DNA) typically occurs rapidly, often within the first few weeks to months after discontinuation.[6][10] The biochemical flare (ALT elevation) follows the rise in HBV DNA.[6] Close monitoring is critical during the first 3-6 months after stopping therapy, with continued surveillance for at least a year.[13][14][15]

Q5: Can a post-treatment flare be beneficial?

A5: Yes, a subset of flares are considered "host-dominating" or beneficial. These are characterized by effective immune clearance of infected cells, which can lead to a significant decline in HBsAg levels and, in some cases, complete HBsAg loss (a "functional cure").[5][6] Differentiating this from a detrimental, "virus-dominating" flare is a key challenge in clinical management and research.[5]

Troubleshooting Experimental Issues

Issue / ObservationPotential Cause(s)Recommended Action(s)
Inconsistent HBV flares in animal models (e.g., humanized mice) after NUC withdrawal. 1. Variation in immune system reconstitution. 2. Low levels of initial HBV infection or cccDNA establishment. 3. Insufficient duration of NUC suppression. 4. Animal model limitations (e.g., duck or woodchuck models may respond differently).[16]1. Standardize immune cell engraftment protocols. 2. Verify cccDNA levels in liver tissue pre- and post-suppression. 3. Ensure a consistent and sufficiently long period of NUC treatment to achieve deep viral suppression. 4. Select the most appropriate model for the specific research question.[17]
Difficulty detecting HBV-specific T-cell responses via ELISpot post-flare. 1. T-cell exhaustion. 2. Low frequency of circulating HBV-specific T-cells. 3. Timing of sample collection (peak response may be transient). 4. Suboptimal peptide pools for the specific HBV genotype.1. Use a cultured ELISpot assay to expand T-cells prior to analysis.[18] 2. Collect peripheral blood mononuclear cells (PBMCs) at multiple time points (e.g., baseline, during HBV DNA rebound, and at ALT peak). 3. Ensure peptide pools cover the entire HBV proteome and match the relevant genotype.[11][19] 4. Consider co-staining for exhaustion markers like PD-1.[20]
High variability in cccDNA quantification from liver biopsies. 1. Contamination with other viral DNA forms (e.g., protein-free relaxed circular DNA). 2. Inefficient DNA extraction methods. 3. Over- or under-digestion with nucleases intended to remove non-cccDNA. 4. Sample preservation issues.1. Use validated protocols that include specific nuclease digestion (e.g., T5 exonuclease) to eliminate contaminating replicative intermediates.[21] 2. Cross-validate qPCR results with Southern blot where possible.[22] 3. Employ a triplex qPCR method to simultaneously quantify total HBV DNA, cccDNA, and a housekeeping gene for normalization.[23]
Conflicting cytokine profiles in plasma samples during flares. 1. Sample degradation due to improper handling or storage. 2. Timing of sample collection relative to the flare peak. 3. Patient-to-patient variability. 4. Assay sensitivity and specificity.1. Process and freeze plasma samples immediately after collection. 2. Establish a dense sampling schedule around the expected time of the flare. 3. Increase sample size to account for biological variability. 4. Use a multiplex immunoassay panel to simultaneously measure a broad range of relevant cytokines and chemokines (e.g., IL-6, IL-10, CXCL10).[2]

Experimental Protocols & Visualizations

Monitoring Workflow Post-NUC Discontinuation

This workflow outlines the critical monitoring steps for a research subject (human or animal model) after ceasing this compound treatment to characterize the dynamics of a potential HBV flare.

G cluster_0 Pre-Discontinuation cluster_1 Discontinuation & Monitoring Phase cluster_2 Outcome Assessment start Confirm Eligibility: - Long-term NUC Suppression - Undetectable HBV DNA - Normal ALT stop_nuc Discontinue this compound (Week 0) start->stop_nuc Patient Consents monitor Intensive Monitoring: - HBV DNA (Weekly/Bi-weekly) - ALT/AST (Weekly/Bi-weekly) - HBsAg/HBcrAg (Monthly) - PBMC for T-cell assays stop_nuc->monitor Begin Follow-up flare_check Flare Detected? (HBV DNA >2000 IU/mL & ALT >2x ULN) monitor->flare_check Assess Data at Each Timepoint flare_check->monitor No outcome_good Favorable Outcome: - HBsAg Decline/Loss - ALT Normalization - Sustained Viral Control flare_check->outcome_good Yes (Host-Dominating Flare) outcome_bad Adverse Outcome: - Clinical Relapse - Hepatic Decompensation - Retreatment Required flare_check->outcome_bad Yes (Virus-Dominating Flare) G cluster_0 Hepatocyte cluster_1 Immune Response cluster_2 Clinical Manifestation cccDNA HBV cccDNA (Persistent Reservoir) Replication HBV Replication Resumes cccDNA->Replication No NUC Suppression Antigen Viral Antigen Presentation (HBsAg, HBcAg on MHC-I) Replication->Antigen TCell HBV-Specific CD8+ T-Cells Antigen->TCell Recognize Activation T-Cell Activation & Expansion TCell->Activation Cytokines Release of Cytokines (IFN-γ, TNF-α) Activation->Cytokines Apoptosis Hepatocyte Apoptosis/ Lysis Activation->Apoptosis Direct Killing Cytokines->Apoptosis Indirect Killing ALT ALT/AST Release (Biochemical Flare) Apoptosis->ALT HBsAg_Decline Potential HBsAg Decline & Functional Cure Apoptosis->HBsAg_Decline If clearance is effective

References

process improvement for the large-scale synthesis of emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of emtricitabine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: What are the potential causes for low yield during the reduction of the L-menthyl this compound intermediate?

Answer:

Low yields during the reduction step are a common issue. Several factors can contribute to this problem. The primary aspects to investigate are the reducing agent's activity, reaction temperature, pH of the reaction mixture, and the quality of the starting intermediate.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of Sodium Borohydride: Use a fresh batch of sodium borohydride. Ensure it has been stored in a dry, inert atmosphere.
Suboptimal Reaction Temperature: Maintain the reaction temperature between 8-12°C during the addition of sodium borohydride.[1] Temperatures outside this range can lead to side reactions and reduced yield.
Incorrect pH of the Reaction Mixture: After the reaction, the pH should be carefully adjusted to 6.0-6.5 using a dilute acid like sulfuric acid.[1] This is crucial for the proper work-up and isolation of the product.
Incomplete Reaction: Monitor the reaction progress using HPLC to ensure it has gone to completion before proceeding with the work-up.[1]
Poor Quality of L-menthyl this compound intermediate: Ensure the intermediate is of high purity. Impurities can interfere with the reduction reaction.

Question 2: I am observing a significant amount of the undesired diastereomer in my final product. How can I improve the stereoselectivity of the synthesis?

Answer:

Achieving high stereoselectivity is critical for the synthesis of this compound, as the therapeutic activity resides in the cis-(2R, 5S) enantiomer. The key to controlling stereoselectivity lies in the coupling of the chiral auxiliary (L-menthol) and the subsequent purification of the desired diastereomer.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Separation of Diastereomers: The fractional crystallization step to isolate the desired diastereomer of the intermediate is crucial.[2] Experiment with different solvent systems and cooling rates to optimize the crystallization process.
Incorrect Stereochemistry of Starting Materials: Verify the stereochemistry of the L-menthol and other chiral starting materials. Using the incorrect enantiomer will lead to the formation of the wrong diastereomer. The use of L-menthol is intended to induce the desired chirality corresponding to this compound.[3]
Epimerization during a subsequent step: Harsh reaction conditions (e.g., strong bases or high temperatures) in steps following the chiral resolution can lead to epimerization. Ensure that the reaction conditions are mild.

Question 3: During the coupling reaction of the oxathiolane intermediate with 5-fluorocytosine, I am getting a gel-like product that is difficult to filter and purify. What can I do to overcome this?

Answer:

The formation of a gel-like product during the synthesis of the key intermediate (2′S-Isopropyl-5′R-methyl-1′R-cyclohexyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[2][4]oxathiolane-2-carboxylate) is a known issue that complicates industrial-scale production. This intermediate is prone to forming a gel that is not easily separable from the mother liquor by simple filtration, often necessitating chromatographic purification which is not ideal for large-scale synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Physical Properties of the Intermediate: The inherent physical properties of the intermediate can lead to gel formation.
Isolation and Purification Challenges: A novel approach to overcome this is the formation and isolation of the intermediate as a salt.[3] Reacting the intermediate with an acid (e.g., oxalic acid) can produce a crystalline salt that is easily filterable.[3] This avoids the need for chromatography.
Suboptimal Reaction Conditions: Ensure that the reaction temperature and solvent are optimized to favor the formation of a solid precipitate over a gel.

Below is a DOT script that visualizes the troubleshooting workflow for this specific issue.

G start Gel-like product observed check_intermediate Isolate intermediate as a salt? start->check_intermediate react_acid React with an acid (e.g., oxalic acid) check_intermediate->react_acid Yes optimize_conditions Optimize reaction conditions (solvent, temperature) check_intermediate->optimize_conditions No crystallize Crystallize and filter the salt react_acid->crystallize release_base Release the free base before the next step crystallize->release_base end Obtain pure, solid intermediate release_base->end chromatography Use column chromatography (less ideal for large scale) optimize_conditions->chromatography chromatography->end

Caption: Troubleshooting workflow for handling gel-like intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the large-scale synthesis of this compound?

A1: Several parameters are critical for ensuring a robust and reproducible synthesis. These include:

  • Temperature: Many of the reaction steps, particularly the reduction and chiral resolution, are temperature-sensitive.

  • pH: The pH of the reaction mixture and during work-up procedures is crucial for yield and purity.

  • Reaction Time: Monitoring reaction completion by techniques like HPLC is essential to avoid side reactions or incomplete conversion.

  • Purity of Raw Materials: The quality of starting materials, such as L-menthol and 5-fluorocytosine, directly impacts the final product's purity.

Q2: What are the common impurities found in this compound synthesis and how can they be controlled?

A2: Common impurities can include diastereomers, degradation products, and unreacted starting materials. Controlling them involves:

  • Process Optimization: As described in the troubleshooting guide, optimizing reaction conditions can minimize the formation of impurities.

  • Purification: Effective crystallization and/or salt formation of intermediates and the final product are key to removing impurities.

  • Impurity Profiling: Regularly analyzing the product for known and unknown impurities using techniques like HPLC is essential for quality control. A method for reducing impurities in an this compound intermediate involves controlling the pH to 4-6 and the reaction temperature to 40-80°C during the addition reaction step.[5]

Q3: Are there alternative, more efficient synthesis routes for this compound?

A3: Research is ongoing to develop more efficient synthetic routes. One promising approach is the use of Chlorotrimethylsilane-Sodium Iodide promoted Vorbrüggen glycosylation, which can lead to a rapid synthesis of (±)-emtricitabine.[6] Continuous flow chemistry is also being explored to improve efficiency and reduce the need for organic solvents in some steps of the synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various sources for key steps in this compound synthesis.

Table 1: Yield Data for Different Synthesis Steps

StepReactionReagentsYieldReference
1Preparation of (1R, 2S, 5R)-2-isopropyl-5-methylcyclohexyl (2-oxoethyl) carbonateTungstic acid, H₂O₂79%[4]
2Synthesis of a palmitoylated prodrug of this compound (MFTC)Palmitoyl chloride90%[7]
3Synthesis of a phosphorylated FTC prodrug (M2FTC)Phenylalanine docosyl phosphochloridate61%[8]
4Vorbrüggen GlycosylationTMSCl-NaI, N-acetyl cytosineup to 95%[6]

Experimental Protocols

Protocol 1: Reduction of 2′S-Isopropyl-5′R-methyl-1′R-cyclohexyl (2R, 5S)-5-(4-amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)[2][4]oxathiolane-2-carboxylate

This protocol is adapted from patent literature describing an improved process for this compound synthesis.[1][3]

  • Reaction Setup: Suspend 31.5 g of the starting material in a mixture of 140 ml of tetrahydrofuran, 28 ml of methanol, and 46.6 g of water in a suitable reaction vessel.

  • Addition of Buffers: Add 6.5 g of potassium bicarbonate and 14 g of potassium hydrogen phosphate to the suspension.

  • Cooling: Cool the suspension to 0-5°C.

  • Preparation of Reducing Agent Solution: In a separate vessel, prepare a solution of 11.2 g of sodium borohydride and 1.1 ml of 30% sodium hydroxide in 112 ml of water.

  • Addition of Reducing Agent: Slowly add the sodium borohydride solution to the cooled suspension over 2-3 hours, maintaining the temperature between 0-5°C.

  • Reaction: Stir the reaction mixture at 20-25°C for 1 hour.

  • Work-up: After the reaction is complete (monitored by HPLC), proceed with the work-up and isolation of this compound.

Below is a DOT script visualizing the experimental workflow for the reduction step.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation suspend Suspend starting material in THF/MeOH/H2O add_buffers Add KHCO3 and K2HPO4 suspend->add_buffers cool Cool to 0-5°C add_buffers->cool add_nabh4 Slowly add NaBH4 solution cool->add_nabh4 prepare_nabh4 Prepare NaBH4 solution prepare_nabh4->add_nabh4 stir Stir at 20-25°C for 1 hour add_nabh4->stir monitor_hplc Monitor reaction by HPLC stir->monitor_hplc isolate Isolate this compound monitor_hplc->isolate

Caption: Experimental workflow for the reduction of the this compound intermediate.

References

Validation & Comparative

Emtricitabine vs. Lamivudine in Antiretroviral Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the comparative efficacy, safety, and resistance profiles of emtricitabine (FTC) and lamivudine (3TC) in the treatment of HIV-1 infection.

This guide provides a detailed comparison of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), this compound and lamivudine, for researchers, scientists, and drug development professionals. While structurally similar and often considered interchangeable in clinical guidelines, a closer examination of data from large-scale observational studies and randomized controlled trials reveals important nuances in their performance.

Efficacy: A Tale of Two Study Designs

The comparative efficacy of this compound and lamivudine is a subject of ongoing discussion, with conflicting results emerging from different types of clinical studies.

Observational Cohort Data: A significant large-scale observational study, the Dutch ATHENA cohort, found that first-line antiretroviral therapy (ART) regimens containing this compound demonstrated superior virological efficacy compared to those containing lamivudine when used in combination with tenofovir and either efavirenz or nevirapine.[1][2] In this real-world setting, lamivudine was associated with a notably higher risk of virological failure at both 48 and 240 weeks.[1][2][3]

Randomized Controlled Trials (RCTs) and Meta-Analyses: In contrast, a systematic review and meta-analysis of 12 RCTs, which included data on 2,251 patients receiving lamivudine and 2,662 receiving this compound, concluded that the two drugs are clinically equivalent.[4][5][6] This comprehensive analysis found no statistically significant difference in treatment success or failure rates between the two medications.[4][5][6]

Table 1: Comparative Efficacy of this compound vs. Lamivudine

Efficacy OutcomeLamivudineThis compoundStudy TypeKey Findings
Virological Failure at Week 48 (with Efavirenz/Tenofovir) 10.8%3.6%Observational (ATHENA cohort)Lamivudine was associated with a higher rate of virological failure.[3]
Virological Failure at Week 48 (with Nevirapine/Tenofovir) 27%11%Observational (ATHENA cohort)Lamivudine was associated with a higher rate of virological failure.[1]
Adjusted Hazard Ratio for Virological Failure at Week 240 (with Efavirenz) 2.35 (95% CI, 1.61–3.42)ReferenceObservational (ATHENA cohort)A more than twofold increased risk of virological failure was associated with lamivudine use.[1]
Adjusted Hazard Ratio for Virological Failure at Week 240 (with Nevirapine) 2.01 (95% CI, 1.36–2.98)ReferenceObservational (ATHENA cohort)The risk of treatment failure was doubled with lamivudine use.[1]
Pooled Relative Risk for Treatment Success --Meta-analysis of RCTsNo significant difference was observed between the two drugs (RR 1.00, 95% CI 0.97-1.02).[4][5][6]
Pooled Relative Risk for Treatment Failure --Meta-analysis of RCTsNo significant difference was observed between the two drugs (RR 1.08, 95% CI 0.94-1.22).[4][5]

Safety and Tolerability

Both this compound and lamivudine are generally well-tolerated medications. A systematic review of randomized trials indicated that the frequency of adverse events was similar in trials where the backbone regimens were identical.[7]

Table 2: Comparative Safety of this compound vs. Lamivudine

Safety OutcomeLamivudineThis compoundStudy TypeKey Findings
Discontinuation due to Adverse Events In one trial, no patients discontinued.In one trial, 4% of patients discontinued.Randomized Controlled TrialData on discontinuation rates due to adverse events are limited and variable.
Grade 3 or 4 Adverse Events No difference reported in one trial.No difference reported in one trial.Randomized Controlled TrialThe incidence of severe adverse events appears to be similar between the two drugs.

Resistance Profile

A key consideration in ART is the potential for the development of drug resistance. Both this compound and lamivudine are susceptible to the M184V/I mutation in the HIV-1 reverse transcriptase gene, which confers high-level resistance to both drugs.[8] Some studies have suggested that the M184V mutation may emerge less frequently with this compound failure compared to lamivudine failure.[7] However, a pooled analysis from a meta-analysis did not find a statistically significant difference in the risk of developing the M184V mutation, though the authors noted high heterogeneity in the included studies.[3]

Table 3: Comparative Resistance Profile of this compound vs. Lamivudine

Resistance OutcomeLamivudineThis compoundStudy TypeKey Findings
Emergence of M184V/I Mutation Higher risk suggested in some studies.Lower risk suggested in some studies.Pooled analysis of RCTsThe overall pooled estimate for the risk of M184V development was not statistically significant.[3]

Experimental Protocols

ATHENA Cohort Study Methodology

The ATHENA cohort is a national, observational cohort study in the Netherlands. For the comparative efficacy analysis of lamivudine and this compound, therapy-naïve HIV-1-infected patients initiating their first cART regimen were included. The study compared the virological responses to lamivudine and this compound when combined with tenofovir and either efavirenz or nevirapine. Virological failure was a primary endpoint, and analyses were conducted using multivariable logistic regression and Cox proportional hazard models to adjust for potential confounding variables. Propensity score-adjusted models were also used in sensitivity analyses.[9]

Systematic Review and Meta-Analysis of Randomized Trials Methodology

This review included a comprehensive search of medical databases for randomized and quasi-randomized trials that compared lamivudine and this compound in treatment-naïve or experienced HIV-positive adults.[10] A key inclusion criterion was that the partner drugs in the treatment regimens had to be identical or comparable.[10] The primary outcomes analyzed were treatment success and treatment failure. Data from eligible studies were pooled, and the relative risk (RR) for these outcomes was calculated. The I² statistic was used to assess heterogeneity among the trials.[3]

Visualizations

experimental_workflow cluster_search Systematic Search cluster_selection Study Selection cluster_analysis Data Analysis db_search Search Medline, Embase, Cochrane Databases inclusion_criteria Inclusion Criteria: - Randomized or quasi-randomized trials - Direct or indirect comparison of 3TC and FTC - Identical or comparable partner drugs db_search->inclusion_criteria Identification of studies data_extraction Extraction of efficacy and safety data inclusion_criteria->data_extraction Selection of eligible trials meta_analysis Pooled analysis of Relative Risk (RR) for treatment success and failure data_extraction->meta_analysis Synthesis of evidence

Caption: Workflow for the systematic review and meta-analysis.

logical_relationship cluster_evidence Evidence Base cluster_findings Key Findings cluster_implication Clinical Implication rcts Randomized Controlled Trials rct_conclusion This compound and Lamivudine are clinically equivalent rcts->rct_conclusion observational Observational Studies (e.g., ATHENA) observational_conclusion This compound is superior to Lamivudine in virological efficacy observational->observational_conclusion guidelines Treatment guidelines often consider them interchangeable, but acknowledge the conflicting evidence. rct_conclusion->guidelines observational_conclusion->guidelines

References

validating the efficacy of emtricitabine as a dual NRTI backbone component

Author: BenchChem Technical Support Team. Date: November 2025

Emtricitabine: A Cornerstone of Dual NRTI Backbones in HIV Treatment

This compound (FTC), a potent nucleoside reverse transcriptase inhibitor (NRTI), has solidified its role as a fundamental component of dual NRTI backbones in antiretroviral therapy (ART) for the management of HIV-1 infection. Its established efficacy, favorable safety profile, and inclusion in widely prescribed fixed-dose combinations have made it a go-to agent for clinicians and a benchmark for emerging therapies. This guide provides a comprehensive comparison of this compound-based regimens against key alternatives, supported by experimental data from pivotal clinical trials.

Mechanism of Action

This compound is a synthetic fluoro derivative of thiacytidine and a cytosine analogue. As a prodrug, it requires intracellular phosphorylation to its active moiety, this compound 5'-triphosphate. This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly synthesizing viral DNA by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the this compound molecule leads to the termination of DNA chain elongation, thus halting viral replication.[1]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound (FTC) This compound (FTC) FTC-monophosphate FTC-monophosphate This compound (FTC)->FTC-monophosphate Cellular kinases FTC-diphosphate FTC-diphosphate FTC-monophosphate->FTC-diphosphate Cellular kinases This compound 5'-triphosphate (FTC-TP) This compound 5'-triphosphate (FTC-TP) FTC-diphosphate->this compound 5'-triphosphate (FTC-TP) Cellular kinases Viral DNA Synthesis Viral DNA Synthesis This compound 5'-triphosphate (FTC-TP)->Viral DNA Synthesis Competitive Inhibition Viral RNA Viral RNA Viral RNA->Viral DNA Synthesis Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination

This compound's intracellular activation and mechanism of action.

Comparative Efficacy of this compound-Based Regimens

The efficacy of this compound is most relevant when evaluated as part of a combination therapy, typically with another NRTI, forming the dual NRTI backbone, and a third agent from a different drug class. The most common comparisons involve this compound in combination with different formulations of tenofovir and against another widely used NRTI, lamivudine.

This compound/Tenofovir Alafenamide (TAF) vs. This compound/Tenofovir Disoproxil Fumarate (TDF)

Tenofovir is a key partner for this compound. Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir that results in lower plasma concentrations of tenofovir compared to the older formulation, tenofovir disoproxil fumarate (TDF), leading to an improved renal and bone safety profile.[2][3]

Numerous studies have demonstrated the non-inferior efficacy of FTC/TAF compared to FTC/TDF in both treatment-naive and virologically suppressed patients.[3][4] A 48-week study in virologically suppressed adults who switched from an FTC/TDF-containing regimen to FTC/TAF maintained high rates of virologic suppression.[3][4]

Table 1: Virologic Outcomes of FTC/TAF vs. FTC/TDF in Virologically Suppressed Adults (48-Week Data)

OutcomeSwitched to FTC/TAFContinued FTC/TDF
Virologic Success (HIV-1 RNA <50 copies/mL)
With Boosted Protease Inhibitor92%93%
With Unboosted Third Agent97%93%
Overall Virologic Success94%[3]93%[3]
Mean CD4 Cell Count Change (cells/µL)
With Boosted Protease Inhibitor+21+7
With Unboosted Third Agent+20+19

Data sourced from a randomized, double-blind, active-controlled phase 3 trial.[5]

For pre-exposure prophylaxis (PrEP), the DISCOVER trial, a randomized, double-blind, multicenter, active-controlled, phase 3, non-inferiority trial, showed that FTC/TAF was non-inferior to FTC/TDF for HIV prevention at 96 weeks.[2][6]

Table 2: HIV Incidence in the DISCOVER Trial (96-Week Data)

GroupHIV InfectionsInfections per 100 person-years (95% CI)
This compound/Tenofovir Alafenamide (n=2694)80.16 (0.07-0.31)[6]
This compound/Tenofovir Disoproxil Fumarate (n=2693)150.30 (0.17-0.49)[6]

Data from the DISCOVER trial.[6]

This compound vs. Lamivudine (3TC)

This compound and lamivudine are structurally similar cytosine analogues and are often considered interchangeable in clinical practice by major treatment guidelines.[7] A systematic review and meta-analysis of 12 randomized trials involving 4913 patients directly compared the efficacy of these two NRTIs as part of combination ART.[7][8]

The analysis found no significant difference in treatment success between this compound and lamivudine. The pooled relative risk for treatment success was 1.00 (95% CI 0.97–1.02), indicating clinical equivalence.[7][8] Similarly, there was no significant difference in the risk of treatment failure.[7][8]

Table 3: Meta-Analysis of Treatment Success: this compound vs. Lamivudine

ComparisonNumber of TrialsRelative Risk (95% CI)
Direct Comparison31.03 (0.96-1.10)[7][8]
All Trials Combined121.00 (0.97-1.02)[7][8]

Data from a systematic review and meta-analysis of randomized trials.[7][8]

While clinically equivalent in terms of efficacy, some studies suggest potential differences in the emergence of the M184V resistance mutation upon virologic failure, though the clinical significance of this remains under investigation.[9]

Experimental Protocols

The validation of this compound's efficacy relies on robust clinical trial methodologies. Below are generalized protocols for key trial designs.

Virologically Suppressed Switch Study (e.g., FTC/TDF to FTC/TAF)

This experimental workflow outlines a typical study design for evaluating a switch in ART in patients who already have their viral load under control.

Switch_Study_Workflow Screening Screening Enrollment Enrollment Screening->Enrollment Inclusion/Exclusion Criteria Met (e.g., Virologically Suppressed) Randomization Randomization Enrollment->Randomization Switch Arm Switch Arm Randomization->Switch Arm Switch to Investigational Regimen (e.g., FTC/TAF) Continuation Arm Continuation Arm Randomization->Continuation Arm Continue Baseline Regimen (e.g., FTC/TDF) Follow-up Visits Follow-up Visits Switch Arm->Follow-up Visits Continuation Arm->Follow-up Visits Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Visits->Primary Endpoint Analysis Data Collection: HIV-1 RNA, CD4 Count, Safety Labs (e.g., Renal, Bone)

Workflow for a virologically suppressed switch study.

Key Methodologies:

  • Patient Population: HIV-1 infected adults with stable virologic suppression (e.g., HIV-1 RNA <50 copies/mL) for at least 6 months on a stable ART regimen containing FTC/TDF.[4]

  • Study Design: Randomized, double-blind, active-controlled, multicenter trial.[3][4]

  • Intervention: Participants are randomized to either switch their NRTI backbone to FTC/TAF or continue with their existing FTC/TDF backbone, while keeping the third agent unchanged.[4]

  • Primary Efficacy Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at a predefined time point (e.g., 48 or 96 weeks) according to the FDA Snapshot algorithm.[3]

  • Key Safety Endpoints: Changes from baseline in bone mineral density (BMD) at the hip and spine, and changes in renal biomarkers such as serum creatinine and estimated glomerular filtration rate (eGFR).[2]

  • Virologic Failure Definition: Confirmed HIV-1 RNA ≥50 copies/mL.

Pre-Exposure Prophylaxis (PrEP) Trial (e.g., DISCOVER Trial)

This diagram illustrates the workflow for a clinical trial designed to assess the efficacy and safety of a drug for preventing HIV infection.

PrEP_Trial_Workflow Screening Screening Enrollment Enrollment Screening->Enrollment HIV-negative, High-risk Individuals Randomization Randomization Enrollment->Randomization Arm A Arm A Randomization->Arm A Daily FTC/TAF Arm B Arm B Randomization->Arm B Daily FTC/TDF Study Visits Study Visits Arm A->Study Visits Arm B->Study Visits Primary Efficacy Endpoint Primary Efficacy Endpoint Study Visits->Primary Efficacy Endpoint HIV Testing, STI Screening, Safety Monitoring, Adherence Assessment

Workflow for a pre-exposure prophylaxis (PrEP) clinical trial.

Key Methodologies:

  • Participant Population: HIV-uninfected individuals at high risk for sexually acquired HIV-1 infection.[6]

  • Study Design: A multinational, randomized, double-blind, multicenter, active-controlled, phase 3, non-inferiority trial.[2][6]

  • Intervention: Participants are randomized to receive either daily oral FTC/TAF or daily oral FTC/TDF.[6]

  • Primary Efficacy Endpoint: Incident HIV-1 infection, calculated as the number of new infections per 100 person-years.[6]

  • Safety Assessments: Regular monitoring of renal function (e.g., eGFR) and bone mineral density.[2][6]

  • Adherence Measurement: Self-report and drug concentration monitoring in a subset of participants.[6]

Conclusion

This compound remains a highly effective and safe component of dual NRTI backbones for both HIV treatment and prevention. Clinical data robustly supports its use in combination with tenofovir prodrugs (TDF and TAF), with the choice often being guided by the long-term safety considerations related to renal and bone health, where TAF holds an advantage. Furthermore, extensive clinical evidence has established the equivalence of this compound and lamivudine in terms of virologic efficacy, providing valuable flexibility in regimen selection. The consistent performance of this compound across a wide range of clinical trials underscores its critical role in the global effort to manage and prevent HIV infection.

References

comparative analysis of renal and bone safety profiles of TAF/FTC vs TDF/FTC

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Renal and Bone Safety Profiles of Tenofovir Alafenamide/Emtricitabine (TAF/FTC) vs. Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC)

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy (ART) for the treatment of HIV and chronic hepatitis B virus (HBV) infection. The initial formulation, tenofovir disoproxil fumarate (TDF), while highly effective, has been associated with potential renal and bone toxicities.[1][2][3] Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir developed to maintain high antiviral efficacy while minimizing off-target effects, thereby improving the long-term safety profile.[4][5] This guide provides a detailed comparative analysis of the renal and bone safety profiles of TAF/FTC and TDF/FTC, supported by clinical trial data and mechanistic insights for an audience of researchers, scientists, and drug development professionals.

Pharmacokinetic Mechanisms of Differential Safety

The fundamental difference in the safety profiles of TAF and TDF stems from their distinct pharmacokinetic properties.[4] TAF is designed to be more stable in plasma, allowing it to be more efficiently delivered to target cells (e.g., lymphocytes).[5] Intracellularly, TAF is converted to the active metabolite, tenofovir diphosphate (TFV-DP). This targeted delivery mechanism allows for a much lower required dose of TAF (10 or 25 mg) compared to TDF (300 mg).[4]

The key consequence is a 90-91% reduction in systemic plasma concentrations of tenofovir for TAF compared to TDF.[4][5][6][7] Conversely, TAF achieves significantly higher concentrations of the active TFV-DP within target cells.[5][6] Since the renal and bone toxicities associated with tenofovir are linked to high plasma concentrations, this reduction in systemic exposure is the primary reason for TAF's improved safety profile.[6][8]

cluster_0 TDF (300 mg) cluster_1 TAF (25 mg) TDF TDF Administered Plasma_TDF High Plasma Tenofovir TDF->Plasma_TDF Rapid conversion in plasma Kidney_Bone Kidney & Bone Exposure (Off-target toxicity) Plasma_TDF->Kidney_Bone TargetCells_TDF Target Cells (Lymphocytes) Plasma_TDF->TargetCells_TDF TargetCells_TAF Target Cells (Lymphocytes) TFVDP_TDF TFV-DP (Active) TargetCells_TDF->TFVDP_TDF TAF TAF Administered Plasma_TAF Low Plasma Tenofovir (High plasma stability) TAF->Plasma_TAF Plasma_TAF->TargetCells_TAF Efficient delivery TFVDP_TAF Higher Intracellular TFV-DP (Active) TargetCells_TAF->TFVDP_TAF Intracellular conversion

Caption: Comparative Pharmacokinetics of TAF vs. TDF.

Comparative Renal Safety Profile

TDF-associated nephrotoxicity is primarily characterized by proximal renal tubular dysfunction, which can, in rare cases, lead to Fanconi syndrome.[2][3] This toxicity is believed to result from the accumulation of tenofovir in proximal tubule cells. Tenofovir enters these cells via human organic anion transporters (hOAT1 and hOAT3) on the basolateral membrane.[2][9] High intracellular concentrations can lead to mitochondrial damage, impairing cellular function and resulting in the wasting of substances like phosphate, glucose, and proteins in the urine.[2][9]

Because TAF results in significantly lower plasma tenofovir levels, there is less substrate for the hOAT transporters, leading to reduced accumulation in renal tubule cells and a markedly improved renal safety profile.[8]

cluster_0 Renal Proximal Tubule Cell TFV_Plasma High Plasma Tenofovir (from TDF) hOAT hOAT1 / hOAT3 Transporters TFV_Plasma->hOAT Uptake TFV_Intra High Intracellular Tenofovir hOAT->TFV_Intra Mitochondria Mitochondria TFV_Intra->Mitochondria Dysfunction Mitochondrial Dysfunction (DNA Depletion, Swelling) Mitochondria->Dysfunction Tubulopathy Proximal Tubulopathy (e.g., Fanconi Syndrome) Dysfunction->Tubulopathy Urine Urinary Wasting: - Phosphate - Glucose - Protein Tubulopathy->Urine

Caption: Proposed Mechanism of TDF-Induced Renal Toxicity.

Clinical trial data consistently demonstrate the superior renal safety of TAF/FTC. A large integrated analysis of 26 clinical trials with over 12,500 person-years of TAF exposure found no cases of proximal renal tubulopathy, compared to 10 cases with TDF.[8][10][11] Furthermore, significantly fewer patients discontinued TAF due to a renal adverse event.[8][10]

Renal Safety ParameterTAF/FTC-Based RegimensTDF/FTC-Based Regimensp-valueReference(s)
Clinical Events (Pooled Data)
Cases of Proximal Renal Tubulopathy0 / 636010 / 2962<0.001[8][10][12]
Discontinuation due to Renal AE3 / 6360 (0.05%)14 / 2962 (0.47%)<0.001[8][10][12]
Biomarker Changes (Treatment-Naïve)
Median Change in eGFR (mL/min)+1.8-2.3<0.001[13]
Biomarker Changes (Switch Studies, Week 96)
Median % Change in RBP:Cr Ratio-2.3%+61.2%≤0.001[8]
Median % Change in β2M:Cr Ratio-25.8%+53.0%≤0.001[8]
Median % Change in UACR-5.4%+27.0%≤0.001[8]
AE: Adverse Event; eGFR: estimated Glomerular Filtration Rate; RBP:Cr: Retinol-Binding Protein to Creatinine Ratio; β2M:Cr: Beta-2-Microglobulin to Creatinine Ratio; UACR: Urine Albumin to Creatinine Ratio.

Comparative Bone Safety Profile

The use of TDF has been consistently linked to a greater loss of bone mineral density (BMD) compared to other antiretrovirals.[1][14][15] This effect is thought to be multifactorial, potentially involving direct effects on bone cells and, more significantly, indirect effects secondary to renal dysfunction.[1] TDF-induced renal phosphate wasting can alter the hormonal regulation of bone metabolism, leading to increased bone resorption and reduced bone formation.[16]

The improved bone safety of TAF/FTC is a direct consequence of its renal-sparing properties and lower systemic tenofovir exposure.[1][17] Clinical studies show that patients taking TAF experience significantly smaller decreases in BMD compared to those on TDF.[18] Moreover, patients who switch from a TDF-based regimen to a TAF-based regimen show significant improvements in BMD.[17][19][20]

Bone Safety ParameterTAF/FTC-Based RegimensTDF/FTC-Based Regimensp-valueReference(s)
BMD Changes (Treatment-Naïve, Week 96)
Mean % Change in Hip BMD-0.33%-2.51%<0.001[18]
Mean % Change in Spine BMD-0.75%-2.57%<0.001[18]
BMD Changes (Switch Studies, Week 96)
Mean % Change in Hip BMD+1.5%-0.3%<0.001[1]
Mean % Change in Spine BMD+1.6%-0.4%<0.001[1]
BMD Changes (PrEP Study, Week 48)
Mean % Change in Hip BMD+0.18%-0.99%<0.001[13]
Mean % Change in Spine BMD+0.50%-1.12%<0.001[13]
Clinical Outcomes
Fracture IncidenceSimilar between groupsSimilar between groupsNS[4][21]
BMD: Bone Mineral Density; PrEP: Pre-Exposure Prophylaxis; NS: Not Significant.

Experimental Protocols

The data presented in this guide are derived from rigorously conducted clinical trials. The methodologies for assessing the key renal and bone safety endpoints are standardized and outlined below.

Renal Safety Assessment
  • Glomerular Filtration Rate: Estimated GFR (eGFR) is typically calculated from serum creatinine levels using standard equations such as the Cockcroft-Gault or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula.[22] This provides an estimate of the kidney's filtering capacity.

  • Proteinuria Assessment: Markers of glomerular and tubular proteinuria are quantified from urine samples. This includes measuring urine albumin, total protein, retinol-binding protein (RBP), and beta-2-microglobulin (β2M).[8] To account for variations in urine concentration, these values are typically reported as ratios to urine creatinine (e.g., UACR, RBP:Cr).

Bone Safety Assessment

  • Bone Mineral Density (BMD) Measurement: The gold standard for assessing BMD is Dual-Energy X-ray Absorptiometry (DXA).[23][24][25] DXA scans are non-invasive and provide precise measurements of areal BMD (g/cm²) at clinically relevant sites, most commonly the lumbar spine (L1-L4) and the total hip or femoral neck.[25][26] Changes in BMD over the course of a study are a primary endpoint for evaluating a drug's effect on bone health.

cluster_workflow Clinical Trial Workflow for Renal & Bone Safety Assessment cluster_data Start Patient Enrollment (Baseline Assessment) Randomization Randomization Start->Randomization Arm_A Arm A: TAF/FTC Randomization->Arm_A Arm_B Arm B: TDF/FTC Randomization->Arm_B FollowUp Follow-up Visits (e.g., Weeks 24, 48, 96) Arm_A->FollowUp Arm_B->FollowUp DataCollection Data & Sample Collection FollowUp->DataCollection Serum Serum Samples: - Creatinine DataCollection->Serum Urine Urine Samples: - Albumin, RBP, β2M DataCollection->Urine DXA DXA Scans: - Hip & Spine BMD DataCollection->DXA Analysis Endpoint Analysis Serum->Analysis Urine->Analysis DXA->Analysis

Caption: Experimental Workflow for Safety Assessment.

Conclusion

The evidence from numerous clinical trials and pooled analyses strongly supports a superior renal and bone safety profile for TAF/FTC compared to TDF/FTC. This advantage is rooted in the distinct pharmacology of TAF, which achieves high intracellular efficacy with significantly lower systemic tenofovir exposure.[4][6] For patients receiving long-term antiretroviral therapy, particularly those with pre-existing risk factors for renal or bone disease, the use of TAF/FTC offers a safer alternative without compromising virologic efficacy.[1][8] These findings are critical for guiding treatment decisions and for the ongoing development of safer antiretroviral agents.

References

The Synergy of Emtricitabine: A Comparative Guide to Triple Versus Dual Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role and synergistic effects of emtricitabine in triple-drug antiretroviral therapy (ART) versus dual-drug regimens for the treatment of HIV-1. The following analysis is supported by experimental data from key clinical trials and in vitro studies.

This compound (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of many recommended triple-drug regimens for HIV-1. Its efficacy is attributed not only to its direct antiviral activity but also to its synergistic interaction with other antiretroviral agents, particularly tenofovir (TFV). This guide examines the quantitative evidence comparing the performance of this compound-containing triple therapies against newer dual-therapy alternatives, focusing on virologic suppression, resistance development, and safety.

Mechanism of Action and In Vitro Synergy

This compound is a synthetic nucleoside analog of cytidine. After administration, it is phosphorylated by cellular enzymes to its active triphosphate form, which competes with the natural substrate for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase. This incorporation results in chain termination, thus halting viral replication.[1][2][3]

In vitro studies have demonstrated a synergistic anti-HIV-1 activity when this compound is combined with tenofovir and other antiretrovirals like efavirenz.[4] This synergy is proposed to result from a combination of increased intracellular concentrations of the active metabolites of both this compound and tenofovir, and an enhanced formation of "dead-end complexes" by the HIV-1 reverse transcriptase, which further inhibits viral DNA synthesis.[4]

Clinical Efficacy: Triple vs. Dual Therapy

Recent large-scale clinical trials have compared the efficacy of triple-drug regimens containing this compound with dual-drug regimens, most notably the combination of dolutegravir (DTG) and lamivudine (3TC). The GEMINI-1 and GEMINI-2 trials, for instance, evaluated the non-inferiority of DTG + 3TC compared to a standard triple-drug regimen of DTG + tenofovir disoproxil fumarate (TDF)/emtricitabine.

Quantitative Data from Key Clinical Trials

The following tables summarize key efficacy and safety outcomes from the GEMINI-1 & 2, TANGO, and SALSA clinical trials.

Table 1: Virologic Outcomes in Treatment-Naïve Adults (GEMINI-1 & GEMINI-2 Pooled Analysis at Week 144)

OutcomeDolutegravir + Lamivudine (Dual Therapy) (n=716)Dolutegravir + TDF/Emtricitabine (Triple Therapy) (n=717)
HIV-1 RNA <50 copies/mL 82%84%
HIV-1 RNA ≥50 copies/mL <1%1%
No Virologic Data 17%15%
Confirmed Virologic Withdrawal 1.7% (12 participants)1.1% (8 participants)
Treatment-Emergent Resistance 1 participant (M184V and R263R/K)0 participants

Data sourced from the GEMINI-1 and GEMINI-2 clinical trials.[5]

Table 2: Virologic Outcomes in Virologically Suppressed Adults Switching Therapy (TANGO Study at Week 144)

OutcomeSwitch to Dolutegravir/Lamivudine (Dual Therapy) (n=369)Continue Tenofovir Alafenamide-Based Regimen (Triple Therapy) (n=372)
HIV-1 RNA <50 copies/mL 86%82%
HIV-1 RNA ≥50 copies/mL <1%1%
No Virologic Data 14%17%
Confirmed Virologic Withdrawal 0 participants1 participant
Treatment-Emergent Resistance 0 participants0 participants

Data sourced from the TANGO clinical trial.[3][6]

Table 3: Virologic Outcomes in Virologically Suppressed Adults on Various Regimens Switching Therapy (SALSA Study at Week 48)

OutcomeSwitch to Dolutegravir/Lamivudine (Dual Therapy) (n=246)Continue Current Antiretroviral Regimen (Primarily Triple Therapy) (n=247)
HIV-1 RNA <50 copies/mL 94%93%
HIV-1 RNA ≥50 copies/mL 0.4% (1 participant)1.2% (3 participants)
No Virologic Data 5%6%
Confirmed Virologic Withdrawal 0 participants0 participants
Treatment-Emergent Resistance Not performed (no confirmed virologic withdrawals)Not performed (no confirmed virologic withdrawals)

Data sourced from the SALSA clinical trial.[7][8]

Development of Drug Resistance

A key concern with any antiretroviral regimen is the potential for the development of drug-resistant mutations. The M184V/I mutation in the HIV-1 reverse transcriptase gene confers high-level resistance to both this compound and lamivudine.[9]

In the GEMINI studies, one participant in the dual-therapy arm developed the M184V mutation.[5] However, in the TANGO and SALSA switch studies, no treatment-emergent resistance was observed in the dual-therapy arms.[6][8] Studies have shown that even with pre-existing M184V/I mutations, the dolutegravir plus lamivudine regimen can maintain virologic suppression, suggesting that the high barrier to resistance of dolutegravir plays a crucial role.[2][10]

Experimental Protocols

Key Clinical Trial Methodologies

GEMINI-1 (NCT02831673) and GEMINI-2 (NCT02831764) Studies: [11][12]

  • Study Design: Two identical, Phase 3, randomized, double-blind, non-inferiority studies.

  • Participants: Treatment-naïve HIV-1 infected adults with a screening plasma HIV-1 RNA of 1,000 to 500,000 copies/mL.

  • Intervention: Participants were randomized 1:1 to receive either dolutegravir 50 mg plus lamivudine 300 mg once daily, or dolutegravir 50 mg plus tenofovir disoproxil fumarate 300 mg/emtricitabine 200 mg once daily.

  • Primary Endpoint: Proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, using the FDA Snapshot algorithm.

  • Virologic Failure Definition: Confirmed virologic withdrawal was defined as either virologic nonresponse (a decrease in plasma HIV-1 RNA of <1 log10 copies/mL by Week 12, with subsequent confirmation, unless plasma HIV-1 RNA is <200 copies/mL) or confirmed plasma HIV-1 RNA ≥200 copies/mL on or after Week 24.[5]

TANGO Study (NCT03446573): [2][3]

  • Study Design: A Phase 3, randomized, open-label, active-controlled, non-inferiority study.

  • Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable tenofovir alafenamide-based triple-drug regimen for at least 6 months.

  • Intervention: Participants were randomized 1:1 to either switch to a fixed-dose combination of dolutegravir 50 mg/lamivudine 300 mg once daily or continue their tenofovir alafenamide-based regimen.

  • Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at Week 48 (FDA Snapshot algorithm).

  • Resistance Analysis: Genotypic and phenotypic resistance testing was performed for participants meeting confirmed virologic withdrawal criteria.

SALSA Study (NCT04021290): [8][13]

  • Study Design: A Phase 3, randomized, open-label, non-inferiority study.

  • Participants: Virologically suppressed adults on a current antiretroviral regimen (two NRTIs plus a third agent) for at least 3 months with no history of virologic failure.

  • Intervention: Participants were randomized 1:1 to switch to a fixed-dose combination of dolutegravir 50 mg/lamivudine 300 mg once daily or continue their current regimen.

  • Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at Week 48 (FDA Snapshot algorithm).

  • Resistance Analysis: Resistance testing was planned for participants meeting confirmed virologic withdrawal criteria.

Visualizations

Emtricitabine_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication FTC This compound (FTC) FTC_MP FTC-monophosphate FTC->FTC_MP Cellular Kinases FTC_DP FTC-diphosphate FTC_MP->FTC_DP Cellular Kinases FTC_TP FTC-triphosphate (Active) FTC_DP->FTC_TP Cellular Kinases Viral_DNA Viral DNA Synthesis FTC_TP->Viral_DNA Incorporation HIV_RNA HIV RNA HIV_RNA->Viral_DNA Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for comparing triple and dual therapies.

Conclusion

The available clinical evidence from large, well-controlled trials indicates that dual-drug regimens, particularly dolutegravir plus lamivudine, are non-inferior to this compound-containing triple-drug regimens in both treatment-naïve and virologically suppressed individuals in terms of maintaining virologic suppression. While in vitro studies demonstrate a clear synergistic effect of this compound when combined with tenofovir, the clinical significance of this synergy in the context of modern, potent third agents like dolutegravir is less defined.

The decision to use a triple- versus a dual-drug regimen involves a comprehensive assessment of a patient's treatment history, baseline viral load, CD4 count, resistance profile, and comorbidities. While this compound-containing triple therapies have a long-standing record of efficacy and a high barrier to resistance, dual therapies offer the potential for reduced drug exposure and associated toxicities. Further research is warranted to fully elucidate the long-term clinical impact of this compound's synergy in diverse patient populations and in the context of evolving antiretroviral landscapes.

References

Comparative Analysis of Resistance Profiles: Emtricitabine and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the resistance profiles of emtricitabine (FTC) and other key nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV-1. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Introduction to NRTI Resistance

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART). They act as chain terminators, inhibiting the HIV-1 reverse transcriptase (RT) enzyme and preventing the conversion of viral RNA into DNA.[1][2][3][4][5] However, the high mutation rate of HIV-1 can lead to the selection of drug-resistant variants, compromising treatment efficacy.[6] Resistance to NRTIs is primarily associated with specific amino acid substitutions in the RT enzyme.[6] These mutations can be broadly categorized into two main mechanisms: discrimination and excision.[7][8] The discrimination mechanism involves mutations that reduce the incorporation of the NRTI into the growing DNA chain, while the excision mechanism involves mutations that enhance the removal of the incorporated NRTI.[7][8]

Comparative Resistance Profiles of NRTIs

The development of resistance to one NRTI can lead to cross-resistance to other drugs in the same class.[7] However, the specific mutations and the level of cross-resistance vary among different NRTIs.

This compound (FTC) and Lamivudine (3TC)

This compound and lamivudine are structurally similar cytosine analogs, and as a result, they share a similar primary resistance mutation, M184V/I.[9][10] The M184V mutation confers high-level resistance to both this compound and lamivudine.[10] Interestingly, some studies have shown a lower rate of M184V development in patients receiving this compound-containing regimens compared to those on lamivudine-containing regimens, particularly when co-administered with tenofovir.[10][11] While M184V is the hallmark of resistance to these two drugs, it can also increase the susceptibility of the virus to zidovudine and stavudine.[9]

Tenofovir (TDF and TAF)

Tenofovir, available as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), is a nucleotide analog. The primary mutation associated with tenofovir resistance is K65R.[12][13] The K65R mutation confers resistance to tenofovir, abacavir, didanosine, and stavudine, but it can increase susceptibility to zidovudine.[7][13] Tenofovir has a high genetic barrier to resistance, meaning multiple mutations are often required for clinically significant resistance.[14][15] While TAF is a newer prodrug of tenofovir with a more favorable safety profile, both TDF and TAF have virtually the same resistance profile.[12][16]

Abacavir (ABC)

Resistance to abacavir is more complex and often requires the accumulation of multiple mutations.[17] The M184V mutation can cause low-level resistance to abacavir.[17] High-level resistance is typically associated with the presence of M184V along with other mutations such as K65R, L74V, and Y115F.[17][18] The presence of thymidine analog mutations (TAMs) can also contribute to abacavir resistance.[19]

Zidovudine (AZT) and Stavudine (d4T)

Zidovudine and stavudine are thymidine analogs, and resistance to these drugs is primarily mediated by a group of mutations known as thymidine analog mutations (TAMs).[9][20] There are two main TAM pathways. The first pathway includes mutations like M41L, L210W, and T215Y, which generally confer a higher level of resistance.[9] The second pathway includes mutations such as D67N, K70R, and K219Q/E.[9] The accumulation of TAMs leads to broad cross-resistance to many other NRTIs, with the notable exception of lamivudine and this compound.[9] Stavudine resistance has been observed to be modest and infrequent in some studies.[21]

Quantitative Data on NRTI Resistance

The following table summarizes the key resistance mutations and the level of resistance they confer to various NRTIs. The fold change in EC50 (the concentration of a drug that gives half-maximal response) is a common measure of the level of resistance.

NRTIPrimary Resistance Mutation(s)Fold Change in EC50 (Approximate)Key Cross-ResistancesNotes
This compound (FTC) M184V/I>100-fold[10]LamivudineThe M184V mutation can increase susceptibility to Zidovudine and Stavudine.[9]
Lamivudine (3TC) M184V/I>100-fold[10]This compoundSimilar to this compound, the M184V mutation can resensitize the virus to Zidovudine.[9]
Tenofovir (TDF/TAF) K65R~2 to 4-fold[13]Abacavir, Didanosine, StavudineThe K65R mutation can increase susceptibility to Zidovudine.[7]
Abacavir (ABC) M184V, K65R, L74V, Y115F2 to >10-fold (requires multiple mutations)[17]Tenofovir, Lamivudine, this compoundResistance emerges slowly and requires the accumulation of several mutations.[17]
Zidovudine (AZT) Thymidine Analog Mutations (TAMs): M41L, D67N, K70R, L210W, T215Y/F, K219Q/EVaries with number of TAMs (can be >10-fold)[19]Most NRTIs except Lamivudine and this compoundResistance develops through the sequential accumulation of mutations.[6]
Stavudine (d4T) Thymidine Analog Mutations (TAMs)Varies with number of TAMsMost NRTIs except Lamivudine and this compoundResistance is generally modest and develops less frequently compared to other NRTIs.[21]

Experimental Protocols for Determining NRTI Resistance

The determination of HIV-1 drug resistance is crucial for guiding treatment decisions. This is primarily achieved through genotypic and phenotypic assays.

Genotypic Assays

Genotypic assays detect the presence of specific drug resistance mutations in the reverse transcriptase gene of the virus.

Methodology:

  • Sample Collection: A blood sample is collected from the patient.

  • Viral RNA Extraction: HIV-1 RNA is extracted from the plasma.

  • Reverse Transcription and PCR: The viral RNA is reverse transcribed into complementary DNA (cDNA), and the reverse transcriptase gene is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced to identify the presence of mutations known to be associated with drug resistance.

  • Data Interpretation: The sequence data is compared to a wild-type reference sequence, and the identified mutations are interpreted using a drug resistance database to predict the level of resistance to different drugs.

Phenotypic Assays

Phenotypic assays directly measure the ability of the virus to replicate in the presence of different concentrations of a drug.

Methodology:

  • Sample Collection and Viral Isolation: A blood sample is collected, and the patient's HIV-1 is isolated.

  • Viral Culture: The isolated virus is cultured in the presence of serial dilutions of the antiretroviral drug being tested.

  • Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured, often by quantifying the activity of the reverse transcriptase enzyme.

  • Determination of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated.

  • Resistance Interpretation: The EC50 value for the patient's virus is compared to the EC50 value for a wild-type reference virus. A significant increase in the EC50 value indicates drug resistance.

Signaling Pathways and Mechanisms of Resistance

The development of resistance to NRTIs involves complex interactions at the molecular level. The following diagrams illustrate the general workflow for resistance testing and the key mutational pathways.

Experimental_Workflow cluster_patient Patient Sample cluster_lab Laboratory Analysis Patient_Sample Blood Sample Collection RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction Viral_Culture Viral Culture with Drug Dilutions Patient_Sample->Viral_Culture RT_PCR Reverse Transcription & PCR Amplification RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Genotypic_Report Genotypic Resistance Report Sequencing->Genotypic_Report Replication_Assay Measure Viral Replication Viral_Culture->Replication_Assay EC50_Calculation Calculate EC50 Replication_Assay->EC50_Calculation Phenotypic_Report Phenotypic Resistance Report EC50_Calculation->Phenotypic_Report

Caption: Workflow for HIV-1 Drug Resistance Testing.

Resistance_Pathways cluster_ftc_3tc FTC/3TC Resistance cluster_tdf Tenofovir Resistance cluster_tams Thymidine Analog Mutations (TAMs) cluster_abc Abacavir Resistance M184V M184V/I TAM_Pathway1 Pathway 1: M41L, L210W, T215Y M184V->TAM_Pathway1 Delays emergence TAM_Pathway2 Pathway 2: D67N, K70R, K219Q/E M184V->TAM_Pathway2 Delays emergence ABC_Mutations K65R, L74V, Y115F M184V->ABC_Mutations Contributes to K65R K65R K65R->ABC_Mutations Contributes to TAM_Pathway1->K65R Antagonistic TAM_Pathway2->K65R Antagonistic

References

A Comparative Guide to Bioanalytical Method Validation for Emtricitabine in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of emtricitabine in clinical trial samples. This compound is a cornerstone of antiretroviral therapy, and its accurate measurement in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines key performance characteristics of various analytical techniques, supported by experimental data from published literature, to aid in the selection of the most appropriate method for your research needs.

Comparison of Bioanalytical Methods

The quantification of this compound in plasma is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or tandem mass spectrometry (MS/MS). While both are robust techniques, they offer different levels of sensitivity and selectivity, making them suitable for different applications.

ParameterLC-MS/MSHPLC-UV
Linearity Range 10 - 1500 ng/mL[1]500 - 1500 µg/mL (for bulk drug)[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]278.11 µg/mL (for bulk drug)[2]
Intra-day Precision (%CV) < 15%[1]< 2%
Inter-day Precision (%CV) < 15%[1]< 2%
Intra-day Accuracy (%RE) ± 15%[1]Not explicitly stated for plasma
Inter-day Accuracy (%RE) ± 15%[1]Not explicitly stated for plasma
Recovery 56.0% (from Dried Blood Spots)[3]99.84%[4]
Sample Preparation Protein Precipitation[1], Solid Phase ExtractionSolid Phase Extraction[4]
Run Time ~3.0 min[5]~6 min

LC-MS/MS stands out for its high sensitivity and selectivity, making it the gold standard for clinical trial samples where low concentrations of the drug and its metabolites need to be accurately measured. The use of isotopically labeled internal standards further enhances the precision and accuracy of the method.[1]

HPLC-UV is a more accessible and cost-effective technique. While it may lack the sensitivity of LC-MS/MS for determining very low plasma concentrations, it is a reliable method for the analysis of bulk drug and pharmaceutical dosage forms.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols for the widely used LC-MS/MS and a representative HPLC-UV method.

LC-MS/MS Method for Simultaneous Determination of this compound and Tenofovir[1]
  • Sample Preparation: To 250 µL of plasma, an internal standard solution containing isotopically labeled this compound and tenofovir is added. Protein precipitation is achieved by adding trifluoroacetic acid. The sample is then centrifuged at high speed, and the resulting supernatant is directly injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Synergi Polar-RP, 2.0 x 150mm

    • Mobile Phase: 3% acetonitrile/1% acetic acid in water

    • Flow Rate: 200 µL/min

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Precursor/Product Ion Transitions (m/z):

      • This compound: 248/130

      • Iso-Emtricitabine (Internal Standard): 251/133

RP-HPLC-DAD Method for Simultaneous Determination of this compound, Tenofovir Alafenamide Fumarate, and Dolutegravir Sodium[2]
  • Sample Preparation: (Details for plasma not provided in the abstract, the following is for bulk drug analysis) The sample is dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: Exterra C18 column (150×4.6mm, 5μm)

    • Mobile Phase: Methanol and Buffer (0.1% v/v of Triethylamine and o-phosphoric acid in water, pH 2.6) in a proportion of 75:25 (v/v)

    • Flow Rate: 1 mL/min

    • Detection: Diode Array Detector (DAD) at 265nm

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a critical process that ensures the reliability of the data generated from clinical trial samples. The following diagram illustrates a typical workflow for this process.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatography & MS Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Clinical Sample Analysis MV5->SA1 Apply Validated Method SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Workflow for Bioanalytical Method Validation of this compound.

This structured approach, guided by regulatory agencies like the FDA, ensures that the developed analytical method is robust, reliable, and fit for purpose in the context of clinical trials.[6][7][8] The validation process meticulously evaluates various parameters to guarantee the integrity of the pharmacokinetic and bioequivalence data obtained.

References

comparative in vitro activity of emtricitabine against different HIV-1 clades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of emtricitabine (FTC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), against various clades of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the antiviral potency of this compound across the global diversity of HIV-1 is critical for optimizing treatment strategies and informing the development of new antiretroviral agents.

Data Summary: this compound (FTC) In Vitro Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound against different HIV-1 clades as reported in various in vitro studies. It is important to note that direct comparisons of absolute EC50 values across different studies should be made with caution due to potential variations in experimental methodologies, cell types used, and specific viral isolates tested.

HIV-1 Clade/StrainCell LineEC50 (µM)Reference(s)
Subtype B (Lab-adapted strains, e.g., IIIB, LAI)MT-4 cells, CEM cells0.0013 - 0.008[1]
Subtype B (Clinical isolates)PBMCsGenerally similar to lab-adapted strains[2]
Multiple Primary Isolates (Clades not specified)PBMCsNo significant difference in potency compared to lamivudine[2]
HIV-1 with M184V/I mutationVariousHigh-level resistance (>300-fold increase in EC50)[1]
HIV-1 with K65R mutationVariousReduced susceptibility (~8-fold increase in EC50)[1]

While comprehensive studies detailing EC50 values across a wide panel of non-B subtypes are limited, existing research suggests that this compound generally retains potent activity against various clades in the absence of specific resistance mutations.[3] Some studies have indicated that the development of resistance mutations, such as M184V, is the primary determinant of reduced susceptibility to this compound, rather than the intrinsic clade of the virus.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using cell-based assays. The following is a generalized protocol based on standard methodologies reported in the literature.[2]

1. Cells and Viruses:

  • Cell Lines: Commonly used cell lines include human T-lymphoblastoid cell lines such as MT-4 and CEM, as well as peripheral blood mononuclear cells (PBMCs). PBMCs are considered more clinically relevant as they represent primary target cells for HIV-1 in vivo.[2]

  • Viral Isolates: Both laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 Ba-L) and clinical isolates obtained from antiretroviral-naive patients are used. For comparative studies across clades, a panel of well-characterized clinical isolates representing different subtypes is essential.

2. Antiviral Activity Assay:

  • Cells are seeded in microtiter plates and infected with a standardized amount of HIV-1.

  • Immediately after infection, serial dilutions of this compound are added to the wells.

  • The cultures are incubated for a period of 3 to 7 days.

  • The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Alternatively, the cytopathic effect of the virus on the cells can be measured using assays that quantify cell viability, such as those employing propidium iodide staining.[2]

3. Data Analysis:

  • The concentration of this compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action of this compound

Emtricitabine_Mechanism cluster_cell Host Cell cluster_virus HIV-1 Replication FTC This compound (FTC) FTC_DP This compound diphosphate (FTC-DP) FTC->FTC_DP Cellular kinases FTC_TP This compound triphosphate (FTC-TP) FTC_DP->FTC_TP Cellular kinases RT Reverse Transcriptase FTC_TP->RT Competes with dCTP Causes chain termination Viral_RNA Viral RNA Proviral_DNA Proviral DNA Viral_RNA->Proviral_DNA Reverse Transcription

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Experimental Workflow for In Vitro Susceptibility Testing

Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Prepare target cells (e.g., PBMCs) Infection Infect cells with HIV-1 in microtiter plates Cell_Culture->Infection Virus_Stock Prepare standardized HIV-1 clade isolates Virus_Stock->Infection Drug_Dilution Prepare serial dilutions of this compound Treatment Add this compound dilutions Drug_Dilution->Treatment Infection->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Quantification Quantify viral replication (e.g., p24 ELISA) Incubation->Quantification Calculation Calculate EC50 values Quantification->Calculation Comparison Compare activity across clades Calculation->Comparison

Caption: Generalized workflow for determining the in vitro susceptibility of HIV-1 clades to this compound.

References

Safety Operating Guide

Proper Disposal of Emtricitabine in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of pharmaceutical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for active pharmaceutical ingredients (APIs) like emtricitabine is essential not only for regulatory compliance but also for maintaining a safe work environment and preventing environmental contamination. Improper disposal, such as sewering, can introduce active compounds into waterways.[1]

This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste generated in a laboratory setting.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly classified as hazardous or non-hazardous. Based on available Safety Data Sheets (SDS), pure, unused this compound is not classified as a hazardous waste under federal regulations (SARA 311/312 or RCRA P and U lists).[2][3][4] It is considered non-hazardous for transport.[2]

However, the final characterization of your waste stream is crucial. If this compound is mixed with a listed hazardous solvent or exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity), the mixture must be managed as hazardous waste.[5][6][7]

Core Disposal Procedures for this compound Waste

This procedure applies to pure this compound, solutions containing this compound, and materials lightly contaminated (e.g., wipes, PPE) with this compound.

  • Segregation:

    • Do not dispose of this compound waste down the drain or in the regular trash.[1]

    • Maintain a dedicated waste container for non-hazardous pharmaceutical waste, separate from general, biohazardous, or hazardous chemical waste.

  • Containerization:

    • Use a clearly labeled, sealable, and chemically compatible container for solid and liquid this compound waste.

    • The container should be labeled "Non-Hazardous Pharmaceutical Waste for Incineration" and should clearly list "this compound" as a primary component. While not federally mandated as hazardous, blue containers are often used in healthcare settings to designate non-hazardous pharmaceutical waste.[3]

  • Storage:

    • Store the sealed waste container in a cool, well-ventilated area away from incompatible materials.[2]

    • Ensure the storage location is secure and clearly marked as a waste accumulation area.

  • Final Disposal:

    • The universally recommended disposal method for pharmaceutical waste is incineration by a licensed waste management contractor.[1][3] This ensures the complete destruction of the active pharmaceutical ingredient.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

Management of Accidental Spills

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Ensure Safety: Evacuate personnel if necessary and ensure the area is well-ventilated.[2] Don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Containment & Cleanup:

    • For liquid spills, absorb the solution using a chemically inert material such as diatomite or universal binders.[2]

    • For solid spills, carefully scoop up the material, avoiding dust formation.[1]

    • Place all contaminated absorbent materials and cleaning supplies into a sealed container labeled for pharmaceutical waste.[2]

  • Decontamination: Decontaminate the spill surface by scrubbing with alcohol, followed by a final wipe-down.[2]

Quantitative Data: this compound Degradation

For laboratories equipped to perform chemical deactivation of aqueous waste streams, understanding the stability of this compound is key. Forced degradation studies show that the compound is susceptible to breakdown under specific conditions. This data can inform protocols for rendering the API inert prior to disposal.

Degradation Condition% DegradationReference
Acidic Hydrolysis (1M HCl)32.9%[8]
Alkaline Hydrolysis (1M NaOH)32.6%[8]
Oxidation (30% H₂O₂)28.4%[8]
Thermal (Heat)44.3%[8]
Photolytic (UV Light)26.9%[8]
Oxidation (30% H₂O₂, 60 min)~80%[9]

Experimental Protocol: Chemical Deactivation of this compound Solution

This hypothetical protocol is for the chemical degradation of a small volume (<1L) of a low-concentration aqueous this compound solution in a laboratory setting. Caution: This procedure generates a chemical reaction and must be performed in a fume hood with appropriate PPE. Always consult with your institution's EHS department before attempting any chemical treatment of waste.

Objective: To degrade the this compound active molecule into less active byproducts using oxidative stress prior to collection by a licensed waste handler.

Materials:

  • Aqueous this compound waste solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Appropriately sized borosilicate glass beaker

  • Stir plate and magnetic stir bar

  • pH meter or pH strips

  • Sodium bisulfite solution (for quenching)

Methodology:

  • Preparation: Place the beaker containing the this compound waste solution on a stir plate within a certified chemical fume hood. Begin stirring at a moderate speed.

  • Oxidation: Slowly and carefully add 30% hydrogen peroxide to the solution. A common starting point from degradation studies is to achieve a final H₂O₂ concentration of 3-5%.[8][9] Note: The reaction may be exothermic. Add the peroxide in small increments to control the temperature.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 60-90 minutes. Studies indicate significant degradation occurs within this timeframe.[9]

  • Quenching: After the reaction period, any remaining hydrogen peroxide must be quenched. Slowly add a sodium bisulfite solution until the effervescence stops. Test for the absence of peroxides using peroxide test strips.

  • Neutralization: Check the pH of the final solution. If necessary, adjust the pH to be within a neutral range (5-9) as required by your facility's EHS guidelines for aqueous waste.[10]

  • Disposal: Transfer the treated, neutralized solution to a container designated for aqueous chemical waste, ensuring it is properly labeled according to institutional policy for final pickup and disposal via incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a research laboratory.

EmtricitabineDisposal start This compound Waste Generated (Solid, Liquid, or Contaminated PPE) check_mixture Is waste mixed with a RCRA Listed or Characteristic Hazardous Waste? start->check_mixture non_haz_path Segregate as Non-Hazardous Pharmaceutical Waste check_mixture->non_haz_path No haz_path Segregate as Hazardous Chemical Waste check_mixture->haz_path Yes non_haz_container Place in clearly labeled, sealed container for NON-HAZARDOUS PHARMACEUTICALS non_haz_path->non_haz_container haz_container Place in appropriate, RCRA-compliant, labeled HAZARDOUS WASTE container haz_path->haz_container disposal Arrange for disposal via Incineration by licensed waste management contractor non_haz_container->disposal haz_container->disposal

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Logistical Information for Handling Emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Emtricitabine.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets and general guidelines for handling hazardous drugs.[1][2][3]

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant gloves- Nitrile or latex gloves are recommended. - Double gloving is advised, especially when compounding or handling potent substances.[3][4] - Gloves should be powder-free to prevent aerosolization of the compound.[4] - Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[3][4]
Eye and Face Protection Safety glasses with side shields or goggles- Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] - A face shield may be necessary for splash protection during bulk handling or solution preparation.[4]
Skin and Body Protection Laboratory coat or disposable gown- Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] - Ensure the gown is worn over gloves at the cuff to prevent skin exposure.[3]
Respiratory Protection NIOSH-approved respirator- Not typically required under normal use with adequate ventilation.[1][5] - Use a full-face respirator if exposure limits are exceeded, if dust is generated, or if irritation is experienced.[2] - Work in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[6][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Recommended storage temperatures are typically -20°C for long-term storage of the powder.[6][7]

2. Preparation and Handling:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Handle the compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent the formation and spread of dust or aerosols.[6][7]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent inhalation of dust.[1][7]

  • After handling, wash hands thoroughly with soap and water.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.[2][7]

  • Ensure adequate ventilation.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

1. Waste Identification and Segregation:

  • All waste materials, including unused this compound, contaminated PPE (gloves, gowns), and cleaning materials, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Containerization and Labeling:

  • Collect waste in a designated, leak-proof, and sealed container.[2]

  • Clearly label the waste container as "this compound Waste" and include any other required hazard information.

3. Disposal Procedure:

  • Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.

  • For small quantities of unused medicine in a non-laboratory setting, if a drug take-back program is not available, the FDA recommends mixing the medicine with an unpalatable substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and disposing of it in the household trash.[8][9][10]

  • Never flush unused this compound down the toilet or drain unless specifically instructed to do so by regulatory guidelines, as this can lead to environmental contamination.[9]

  • For laboratory settings, arrange for disposal through a licensed chemical waste disposal company.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Emtricitabine_Handling_Workflow A 1. Preparation - Review SDS - Don appropriate PPE B 2. Receiving & Storage - Inspect container - Store in a cool, dry, ventilated area A->B C 3. Handling & Compounding - Use fume hood or ventilated enclosure - Avoid dust/aerosol generation B->C D 4. Post-Handling - Decontaminate work surfaces - Remove PPE C->D F Accidental Spill - Evacuate area - Wear appropriate PPE - Contain and clean up spill C->F If spill occurs E 5. Waste Disposal - Segregate waste - Use labeled, sealed containers - Dispose via licensed vendor D->E F->E Dispose of cleanup materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine
Reactant of Route 2
Emtricitabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.